JNJ-56022486
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C15H10ClN3O |
|---|---|
分子量 |
283.71 g/mol |
IUPAC 名称 |
2-[3-chloro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H10ClN3O/c16-11-3-1-2-9(6-7-17)14(11)10-4-5-12-13(8-10)19-15(20)18-12/h1-5,8H,6H2,(H2,18,19,20) |
InChI 键 |
WJCNWFPRVRWFCU-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
JNJ-56022486 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of JNJ-56022486
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its mechanism of action is contingent on the presence of the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8), an auxiliary subunit highly expressed in the hippocampus. This compound exerts its effect by partially disrupting the interaction between the TARP-γ8 subunit and the pore-forming subunit of the AMPA receptor. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a negative allosteric modulator of AMPA receptors, meaning it reduces the receptor's response to the endogenous agonist, glutamate (B1630785), without binding to the glutamate binding site itself. A key feature of this compound is its selectivity for AMPA receptors that are in complex with the TARP-γ8 auxiliary subunit.[1][2] TARPs are crucial for the trafficking and gating properties of AMPA receptors.[2] TARP-γ8 is predominantly expressed in the forebrain, with high enrichment in the hippocampus, a region implicated in epilepsy.[2][3] This region-specific expression profile provides a therapeutic window for targeting epilepsy while potentially minimizing side effects associated with global AMPA receptor antagonism, such as motor impairment.[2]
The molecular mechanism involves this compound binding to a site at the interface between the TARP-γ8 subunit and the transmembrane domain of the AMPA receptor pore-forming subunit.[1] This binding is thought to partially disrupt the functional interaction between these two proteins, leading to a reduction in ion flux through the channel in response to glutamate.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound in Calcium Flux Assays [2]
| Cell Line | Expressed Subunits | pIC50 |
| HEK293 | GluA1 + TARP-γ8 | 9.7 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: Binding Affinity of this compound
| Assay Type | Radioligand | Preparation | Ki (nM) |
| Radioligand Binding | [3H]-JNJ-56022486 | Not Specified | 19 |
Ki is the inhibitory constant, a measure of binding affinity.
Table 3: Physicochemical and ADME/DMPK Properties of this compound and a Structurally Related Analog (JNJ-55511118) [2]
| Compound | Lipophilic Ligand Efficiency (LLE) | Human Plasma Protein Binding (fu) | Rat Plasma Protein Binding (fu) | Brain Penetration |
| This compound | 5.4 | Not Specified | Not Specified | Poor |
| JNJ-55511118 | Not Specified | 0.23 | 0.16 | Moderate |
LLE is a measure of the potency of a compound in relation to its lipophilicity. fu is the fraction unbound in plasma. Brain penetration data is qualitative.
Experimental Protocols
Calcium Flux Assay for In Vitro Potency
This assay is used to determine the functional potency of compounds as inhibitors of AMPA receptor activation.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably co-expressing the human GluA1 subunit of the AMPA receptor and the human TARP-γ8 auxiliary subunit.
-
Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) following the activation of AMPA receptors. The influx of calcium through the receptor channel is detected by a calcium-sensitive fluorescent dye.
-
Protocol:
-
HEK-293 cells expressing GluA1/TARP-γ8 are plated in 96-well or 384-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
AMPA receptor activation is initiated by the addition of glutamate.
-
Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader (e.g., FLIPR Tetra).
-
The concentration-response curves are generated, and IC50 values are calculated by fitting the data to a four-parameter logistic equation. The pIC50 is then derived from the IC50.
-
Radioligand Binding Assay for Affinity Determination
This assay directly measures the binding of a radiolabeled compound to its target receptor.
-
Radioligand: [3H]-JNJ-56022486.
-
Tissue Preparation: Membranes are prepared from brain tissue (e.g., hippocampus) or from cells expressing the target receptor. The tissue is homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Protocol:
-
A constant concentration of the radioligand ([3H]-JNJ-56022486) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to displace the binding of the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
-
In Vivo Anticonvulsant Activity Assessment (using analog JNJ-55511118)
These models are used to evaluate the anti-seizure efficacy of a compound in a living organism. While specific in vivo data for this compound is limited due to its poor brain penetration, its analog, JNJ-55511118, has been tested.[2]
-
Animal Model: Rodents (e.g., rats or mice).
-
Seizure Induction: Seizures are induced chemically using a convulsant agent such as pentylenetetrazole (PTZ). PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.
-
Protocol:
-
Animals are pre-treated with JNJ-55511118 or vehicle control via an appropriate route of administration (e.g., oral gavage).
-
After a defined pre-treatment time, a seizure-inducing dose of PTZ is administered (e.g., subcutaneously).
-
Animals are observed for a specific period for the occurrence and severity of seizures.
-
Endpoints may include the latency to the first seizure, the duration of seizures, the percentage of animals protected from seizures, or a seizure severity score.
-
The efficacy of the compound is determined by its ability to prevent or reduce seizure activity compared to the vehicle-treated group.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the AMPA receptor complex.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for determining the in vitro potency of this compound.
Logical Relationship of this compound's Selectivity
Caption: Logical diagram illustrating the TARP-γ8 selectivity of this compound.
References
An In-depth Technical Guide to JNJ-56022486: A TARP-γ8 Selective AMPA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-56022486 is a potent, orally active negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, exhibiting high selectivity for receptors containing the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8).[1] TARP-γ8 is predominantly expressed in the hippocampus, a brain region critically involved in learning, memory, and the pathophysiology of temporal lobe epilepsy. This tissue-specific expression profile makes TARP-γ8 an attractive therapeutic target for developing drugs with improved side-effect profiles compared to non-selective AMPA receptor antagonists. This compound and its analogs have shown potential as anticonvulsants, offering a novel mechanistic approach for the treatment of epilepsy.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
AMPA receptors are the primary mediators of fast excitatory neurotransmission in the central nervous system. Their function is intricately regulated by auxiliary subunits, most notably TARPs. TARP-γ8 enhances AMPA receptor function by increasing agonist potency, slowing deactivation and desensitization, and influencing channel conductance.
This compound exerts its inhibitory effect by binding to a specific site on the TARP-γ8 subunit, rather than the AMPA receptor itself. This binding event is thought to partially disrupt the functional interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor. Cryo-electron microscopy and mutagenesis studies have identified a binding pocket for TARP-γ8 selective modulators located between the transmembrane helices of TARP-γ8 and the AMPA receptor. The selectivity of these modulators for TARP-γ8 is conferred by specific amino acid residues within this pocket that are not conserved in other TARP isoforms. By binding to this site, this compound allosterically modulates the receptor, leading to a reduction in AMPA receptor-mediated currents.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its closely related analog, JNJ-55511118.
Table 1: In Vitro Potency and Affinity of this compound and Analogs
| Compound | Assay | Cell Line/Preparation | Target | Parameter | Value | Reference |
| This compound | Radioligand Binding | Rat Brain Homogenate | TARP-γ8 | Ki | 19 nM | [1] |
| JNJ-55511118 | Calcium Flux (FLIPR) | HEK293 expressing GluA1 + TARP-γ8 | GluA1/TARP-γ8 | IC50 | 38 ± 4 nM | Maher et al., 2016 |
| JNJ-55511118 | Radioligand Binding | HEK293 expressing GluA1 + TARP-γ8 | TARP-γ8 | Ki | 23 ± 2 nM | Maher et al., 2016 |
| JNJ-55511118 | Electrophysiology (Patch Clamp) | HEK293 expressing GluA1 + TARP-γ8 | GluA1/TARP-γ8 | IC50 | 130 ± 30 nM | Maher et al., 2016 |
Table 2: In Vivo Data for JNJ-55511118 (a close analog of this compound)
| Species | Model | Endpoint | Route of Administration | Dose/Concentration | Effect | Reference |
| Rat | Maximal Electroshock (MES) | Seizure Protection | Oral | ED50 = 1.8 mg/kg | Anticonvulsant | Maher et al., 2016 |
| Rat | Pentylenetetrazol (PTZ) | Seizure Protection | Oral | ED50 = 2.4 mg/kg | Anticonvulsant | Maher et al., 2016 |
| Rat | Hippocampal-Kindled | Seizure Severity Reduction | Oral | 3 mg/kg | Significant reduction in seizure score | Maher et al., 2016 |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and similar TARP-γ8 selective AMPA receptor modulators.
High-Throughput Screening: FLIPR Calcium Flux Assay
This assay is used to identify and characterize modulators of AMPA receptors by measuring changes in intracellular calcium in response to glutamate (B1630785).
-
Cell Culture:
-
Maintain HEK293 cells stably co-expressing a specific AMPA receptor subunit (e.g., GluA1) and TARP-γ8 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Plate cells in 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Remove the cell culture medium from the plates and add the dye-loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Assay Performance:
-
Prepare a compound plate containing serial dilutions of this compound.
-
Place the cell and compound plates into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Initiate the assay protocol. The instrument will first measure baseline fluorescence, then add the test compound to the wells and incubate for a defined period (e.g., 2-10 minutes).
-
Following incubation, the instrument will add a sub-maximal concentration of glutamate (e.g., EC20) to stimulate the AMPA receptors.
-
Fluorescence is monitored throughout the experiment.
-
-
Data Analysis:
-
The change in fluorescence upon glutamate addition is measured.
-
The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the compound.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to TARP-γ8.
-
Membrane Preparation:
-
Homogenize rat hippocampus tissue or HEK293 cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-JNJ-56022486), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a high concentration of a non-radiolabeled competitor is used in a separate set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the functional effect of this compound on AMPA receptor-mediated currents.
-
Cell Preparation:
-
Use HEK293 cells transiently or stably co-expressing the desired AMPA receptor subunits and TARP-γ8, plated on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, pH 7.2).
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply glutamate (e.g., 10 mM for 2 ms) using a rapid solution exchange system to evoke an AMPA receptor-mediated current.
-
After establishing a stable baseline response, perfuse the cell with this compound for a set period before co-applying it with glutamate.
-
Record the current in the presence of the modulator.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked current in the absence and presence of various concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and fit the data to determine the IC50.
-
Visualizations
Signaling Pathway
Caption: AMPA receptor modulation by TARP-γ8 and this compound.
Experimental Workflow
Caption: Drug discovery workflow for a TARP-γ8 selective modulator.
References
In-Depth Technical Guide: JNJ-56022486, a Selective Negative Allosteric Modulator of TARP-γ8 Containing AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of JNJ-56022486, a potent, orally active, and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8). This document details the quantitative binding and functional data, the experimental methodologies employed for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Core Compound Profile: this compound
This compound has been identified as a highly selective inhibitor of AMPA receptors containing the TARP-γ8 subunit. This subunit is predominantly expressed in the hippocampus, a brain region critically involved in learning, memory, and the pathophysiology of epilepsy. The selective modulation of TARP-γ8-containing AMPA receptors presents a targeted therapeutic approach for neurological disorders such as epilepsy, with the potential for an improved side-effect profile compared to non-selective AMPA receptor antagonists.
Quantitative Binding Affinity and Functional Data
The binding affinity and functional potency of this compound have been characterized through a series of in vitro assays. The data consistently demonstrate high affinity and selectivity for AMPA receptors co-assembled with the TARP-γ8 subunit.
| Assay Type | Target | Parameter | Value (nM) |
| Radioligand Binding | GluA1/TARP-γ8 | Ki | 19 |
| Calcium Flux | GluA1/TARP-γ8 | IC50 | 80 |
| Calcium Flux | GluA1/TARP-γ2 | IC50 | >30,000 |
| Calcium Flux | GluA1/TARP-γ3 | IC50 | >30,000 |
| Calcium Flux | GluA1/TARP-γ4 | IC50 | >30,000 |
| Calcium Flux | GluA1/TARP-γ5 | IC50 | >30,000 |
| Calcium Flux | GluA1/TARP-γ7 | IC50 | >30,000 |
Data compiled from Maher et al., 2016.
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of AMPA receptors by binding to a site on the TARP-γ8 auxiliary subunit. This binding event is thought to disrupt the normal modulatory function of TARP-γ8 on the AMPA receptor channel, leading to a reduction in ion flux in response to glutamate (B1630785) binding. This selective inhibition of TARP-γ8-containing AMPA receptors, which are enriched in hippocampal circuits, is the basis for its potential anticonvulsant properties.
Experimental Protocols
Radioligand Binding Assay
A competitive radioligand binding assay was utilized to determine the binding affinity (Ki) of this compound for the human GluA1/TARP-γ8 receptor complex.
Workflow:
Detailed Protocol:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably co-expressing human GluA1 and TARP-γ8. Cells were harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The final membrane pellet was resuspended in assay buffer.
-
Assay Conditions: The binding assay was performed in a 96-well plate format in a total volume of 200 µL. The assay buffer consisted of 50 mM Tris-HCl (pH 7.4).
-
Incubation: Membranes (10-20 µg of protein) were incubated with a fixed concentration of [3H]this compound and a range of concentrations of unlabeled this compound. Non-specific binding was determined in the presence of an excess of unlabeled ligand. The incubation was carried out for 60 minutes at room temperature.
-
Filtration: The incubation was terminated by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound and free radioligand. The filters were washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
A fluorescent imaging plate reader (FLIPR)-based calcium flux assay was used to measure the functional inhibitory activity of this compound on AMPA receptors co-expressed with various TARP subunits.
Workflow:
Detailed Protocol:
-
Cell Culture and Plating: HEK293 cells stably co-expressing human GluA1 with either TARP-γ2, -γ3, -γ4, -γ5, -γ7, or -γ8 were plated into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.
-
Compound Pre-incubation: After dye loading, the cells were washed, and various concentrations of this compound were added and pre-incubated for a specified period.
-
Agonist Stimulation and Signal Detection: The plate was placed in a FLIPR instrument. Glutamate was added to the wells to stimulate the AMPA receptors, and the resulting change in intracellular calcium was measured as a change in fluorescence intensity in real-time.
-
Data Analysis: The concentration-response curves for this compound inhibition were generated, and IC50 values were calculated using a four-parameter logistic equation.
Conclusion
This compound is a potent and highly selective negative allosteric modulator of TARP-γ8-containing AMPA receptors. Its selectivity is evidenced by the significant difference in potency against AMPA receptors associated with other TARP subunits. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the pharmacological properties of this and similar compounds. The unique mechanism of action and selectivity profile of this compound make it a valuable research tool and a promising lead compound for the development of novel therapeutics for neurological disorders.
The Selective Negative Allosteric Modulator JNJ-56022486: A Deep Dive into its Effects on Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for JNJ-56022486, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). Given the high expression of TARP-γ8 in the hippocampus, this compound and its close analog, JNJ-55511118, represent promising therapeutic agents for neurological conditions involving hippocampal hyperexcitability, such as epilepsy. This document synthesizes key findings on the mechanism of action, effects on hippocampal neuronal function, and relevant experimental methodologies.
Mechanism of Action: Targeting the TARP-γ8 Auxiliary Subunit
This compound and its analog JNJ-55511118 exert their effects by selectively binding to AMPA receptors associated with the TARP-γ8 auxiliary subunit.[1][2] TARP-γ8 is predominantly expressed in the forebrain, with particularly high levels in the hippocampus.[3][4][5] This tissue-specific expression pattern provides a strategic advantage for targeted therapeutic intervention with reduced off-target effects.
The binding of these modulators to the TARP-γ8-AMPA receptor complex results in a partial disruption of the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor.[1][6] This allosteric modulation leads to a reduction in the single-channel conductance of the AMPA receptor, thereby diminishing the excitatory postsynaptic currents mediated by these channels.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of JNJ-56022486: An In-Depth Technical Guide
Introduction
JNJ-56022486 is a potent and selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with specificity for receptors containing the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8).[1][2][3] TARP-γ8 is highly expressed in the hippocampus, a brain region critically involved in learning, memory, and the pathophysiology of epilepsy.[4] By selectively modulating TARP-γ8-containing AMPA receptors, this compound offers a targeted approach to reducing neuronal hyperexcitability, with potential therapeutic applications in epilepsy and other neurological disorders. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies.
Core Pharmacology
This compound acts as a negative allosteric modulator, meaning it binds to a site on the AMPA receptor-TARP-γ8 complex that is distinct from the glutamate (B1630785) binding site. This binding event reduces the receptor's response to glutamate, thereby decreasing excitatory neurotransmission. The selectivity of this compound for TARP-γ8-containing AMPA receptors is a key feature, suggesting a reduced potential for off-target effects compared to non-selective AMPA receptor antagonists.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative pharmacological data for this compound and its closely related analog, JNJ-55511118. Due to the limited publicly available data for this compound, data from JNJ-55511118, which has comparable pharmacological properties, is included for context.[2]
Table 1: In Vitro Pharmacology of this compound and JNJ-55511118
| Compound | Parameter | Value | Assay | Cell Line/Tissue | Reference |
| This compound | Ki | 19 nM | Radioligand Binding Assay ([3H]this compound) | Rat Hippocampus Membranes | [1][5] |
| JNJ-55511118 | Ki | 26 nM | Radioligand Binding Assay ([3H]this compound) | Rat Hippocampus Membranes | [6] |
| JNJ-55511118 | pIC50 (GluA1i/γ-8) | 7.91 | Calcium Flux Assay | HEK293 | [6] |
Table 2: In Vivo Data for JNJ-55511118 (a close analog of this compound)
| Parameter | Value | Animal Model | Assay | Reference |
| ED50 (Anticonvulsant) | 1.3 ± 0.1 mg/kg | Mouse | Corneal Kindling Model | [7] |
| Receptor Occupancy (ED50) | 0.6 mg/kg (p.o.) | Rat | Ex Vivo Autoradiography | [8] |
| Plasma EC50 (Receptor Occupancy) | 9 ng/mL | Rat | Ex Vivo Autoradiography | [8] |
Mechanism of Action & Signaling Pathway
This compound modulates the function of the AMPA receptor by interacting with the TARP-γ8 auxiliary subunit. TARPs are crucial for the trafficking, localization, and channel gating properties of AMPA receptors. The binding of this compound to the AMPA-TARP-γ8 complex is thought to induce a conformational change that reduces the probability of channel opening in response to glutamate binding, leading to a decrease in postsynaptic depolarization.
Figure 1: this compound mechanism of action on the TARP-γ8 AMPA receptor complex.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the TARP-γ8-containing AMPA receptor.
Materials:
-
[3H]this compound (radioligand)
-
Rat hippocampus membrane preparation
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., unlabeled this compound or a high concentration of a known ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, combine the rat hippocampus membrane preparation, a fixed concentration of [3H]this compound, and varying concentrations of unlabeled this compound or buffer.
-
For non-specific binding determination, incubate the membranes with [3H]this compound in the presence of a high concentration of unlabeled this compound.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled compound and determine the Ki value using appropriate software.
Figure 2: Workflow for a competitive radioligand binding assay.
Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit glutamate-evoked calcium influx in cells expressing TARP-γ8-containing AMPA receptors.
Materials:
-
HEK293 cells stably co-expressing a calcium-permeable AMPA receptor subunit (e.g., GluA1) and TARP-γ8.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Glutamate (agonist)
-
This compound
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
Protocol:
-
Plate the HEK293 cells in a 96-well or 384-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a specific period.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of glutamate to all wells to stimulate the AMPA receptors.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
Calculate the inhibition of the glutamate-induced calcium response at each concentration of this compound to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of AMPA receptors in response to glutamate and its modulation by this compound.
Materials:
-
HEK293 cells expressing AMPA receptors and TARP-γ8, or cultured neurons.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes for recording electrodes.
-
Internal solution for the recording pipette (e.g., containing CsF or Cs-gluconate).
-
External solution (e.g., artificial cerebrospinal fluid).
-
Glutamate and this compound.
Protocol:
-
Prepare cells or neuronal slices for recording.
-
Pull a glass micropipette to a resistance of 3-5 MΩ and fill it with the internal solution.
-
Under a microscope, approach a target cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply glutamate via a rapid perfusion system to evoke an inward current through the AMPA receptors.
-
After establishing a stable baseline response, co-apply this compound with glutamate.
-
Measure the reduction in the amplitude of the glutamate-evoked current in the presence of this compound to determine its inhibitory effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TARP-γ8-containing AMPA receptors in neuronal function and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for conditions characterized by hippocampal hyperexcitability, such as epilepsy. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective AMPA receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Modulation of Ionotropic Glutamate Receptors: An Outlook on New Therapeutic Approaches To Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Optimization of 5-Aryl Benzimidazolone- and Oxindole-Based AMPA Receptor Modulators Selective for TARP γ-8 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neural Frontier: A Technical Guide to JNJ-56022486 and Blood-Brain Barrier Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-56022486 is an orally active and potent negative allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, exhibiting selectivity for the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8).[1] This selectivity for TARP-γ8, which is predominantly expressed in the hippocampus, suggests a potential therapeutic window for treating neurological conditions such as epilepsy with a reduced risk of motor side effects associated with non-selective AMPA receptor antagonists. A critical determinant of efficacy for any centrally acting therapeutic is its ability to traverse the blood-brain barrier (BBB). While this compound is reported to be blood-brain barrier permeable, specific quantitative data from dedicated preclinical or clinical permeability studies are not extensively available in the public domain.[1]
This technical guide provides an in-depth overview of the core concepts and methodologies relevant to assessing the BBB permeability of investigational compounds like this compound. It is designed to equip researchers and drug development professionals with a foundational understanding of the experimental protocols and data interpretation necessary for evaluating CNS drug candidates.
Mechanism of Action: TARP-γ8 Selective AMPA Receptor Modulation
AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their function is modulated by auxiliary subunits, including TARPs. This compound exerts its effect by binding to a site on the AMPA receptor-TARP-γ8 complex, which leads to a partial disruption of the interaction between the TARP and the pore-forming subunit of the channel. This allosteric modulation results in a decrease in AMPA receptor-mediated currents, thereby reducing neuronal excitability in brain regions where TARP-γ8 is expressed.
Figure 1: Signaling pathway of this compound as a negative allosteric modulator of AMPA receptors.
Quantitative Data on Blood-Brain Barrier Permeability
While direct, publicly available quantitative data for this compound is limited, the following table outlines the key parameters used to assess BBB permeability for CNS drug candidates. These would be the expected outputs from the experimental protocols described in the subsequent sections.
| Parameter | Description | Typical Units | Desired Range for CNS Drugs |
| Papp (Apparent Permeability) | In vitro measure of the rate of passage of a compound across a cell monolayer emulating the BBB. | cm/s | > 5 x 10-6 |
| Kp,uu (Brain Unbound/Plasma Unbound Partition Coefficient) | The ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma at steady state. A key indicator of net BBB penetration. | Unitless | ~ 1 (for passive diffusion) |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total drug concentration in the brain to the total drug concentration in plasma. Influenced by plasma and brain tissue binding. | Unitless | Variable, but generally > 0.5 |
| Efflux Ratio | The ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction in an in vitro BBB model. A measure of active transport out of the brain. | Unitless | < 2-3 |
| Fraction Unbound in Brain (fu,brain) | The fraction of the drug that is not bound to brain tissue components. This is the pharmacologically active fraction. | Unitless | As high as possible |
Experimental Protocols for a CNS Drug Candidate
The assessment of BBB permeability is a multi-faceted process involving in vitro, in vivo, and ex vivo methodologies. Below are detailed descriptions of the standard experimental protocols that would be employed to characterize a compound like this compound.
In Vitro Blood-Brain Barrier Models
In vitro models provide a high-throughput and cost-effective initial screening of BBB permeability. The most common model utilizes a transwell system with a monolayer of brain endothelial cells.
Protocol: Transwell Permeability Assay
-
Cell Culture: Human or animal brain microvascular endothelial cells (BMECs) are seeded onto the apical side of a microporous membrane of a transwell insert. The insert is placed in a well containing culture medium, creating a two-compartment system (apical/blood side and basolateral/brain side). Co-culture with astrocytes and pericytes on the basolateral side can enhance barrier tightness.
-
Barrier Integrity Measurement: The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or a fluorescently labeled dextran).
-
Permeability Assessment:
-
The test compound (this compound) is added to the apical chamber at a known concentration.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Efflux Ratio Determination: To assess active transport, the permeability is also measured in the reverse direction (basolateral to apical). The ratio of the two permeability coefficients provides the efflux ratio.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Figure 2: Workflow for an in vitro transwell BBB permeability assay.
In Vivo Blood-Brain Barrier Permeability Studies
In vivo studies in animal models provide the most physiologically relevant data on BBB penetration and brain exposure. Microdialysis is a powerful technique for measuring unbound drug concentrations in the brain interstitial fluid.
Protocol: In Vivo Microdialysis
-
Animal Model: A suitable animal model, typically rats or mice, is used.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or striatum). A second probe may be placed in a blood vessel (e.g., jugular vein) to simultaneously measure unbound plasma concentrations.
-
Compound Administration: this compound is administered to the animal, usually via intravenous or oral routes, at a pharmacologically relevant dose.
-
Microdialysis Sampling: The probes are perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate. The dialysate, containing unbound drug that has diffused across the probe's semi-permeable membrane, is collected at regular intervals.
-
Sample Analysis: The concentration of the compound in the dialysate samples is determined by LC-MS/MS.
-
Data Analysis: The unbound brain concentration (Cu,brain) and unbound plasma concentration (Cu,plasma) time profiles are generated. The Kp,uu is calculated as the ratio of the area under the curve (AUC) for the brain to the AUC for plasma (AUCbrain / AUCplasma).
Figure 3: Workflow for an in vivo microdialysis study.
Brain Tissue Binding Assessment
Understanding the extent to which a drug binds to brain tissue is crucial, as only the unbound fraction is free to interact with its target. The most common method for this is equilibrium dialysis.
Protocol: Brain Tissue Binding Assay (Equilibrium Dialysis)
-
Tissue Preparation: Brain tissue from a relevant species is homogenized in a buffer to create a uniform slurry.
-
Equilibrium Dialysis Setup: A rapid equilibrium dialysis (RED) device is typically used. The brain homogenate is placed in one chamber, and a buffer is placed in the other, separated by a semi-permeable membrane that allows only unbound drug to pass through.
-
Incubation: The test compound is added to the brain homogenate chamber, and the device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[2]
-
Concentration Measurement: Samples are taken from both the homogenate and buffer chambers. The concentration of the drug in each sample is quantified by LC-MS/MS.
-
Data Analysis: The fraction unbound in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer to the concentration in the homogenate. This is then used to calculate the fraction unbound in brain tissue (fu,brain) by correcting for the dilution of the homogenate.[3]
Conclusion
The successful development of CNS-targeted therapeutics like this compound is critically dependent on a thorough understanding of their ability to penetrate the blood-brain barrier and achieve therapeutic concentrations at the site of action. While specific quantitative BBB permeability data for this compound are not widely published, this guide provides a comprehensive overview of the state-of-the-art methodologies used to assess this critical parameter. A combination of in vitro screening, in vivo microdialysis, and brain tissue binding studies forms the cornerstone of a robust preclinical data package for any CNS drug candidate. The application of these detailed experimental protocols will be instrumental in elucidating the CNS pharmacokinetic profile of this compound and guiding its further clinical development.
References
- 1. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-Mediated Brain Tissue Binding for Small Molecule Inhibitors of Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcine brain microvessel endothelial cells as an in vitro model to predict in vivo blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Electrophysiology Studies of JNJ-56022486
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a framework for conducting in vitro electrophysiological assessments of JNJ-56022486. Due to the limited publicly available data specific to this compound, the following protocols are based on established methodologies for characterizing negative modulators of AMPA receptors and non-competitive antagonists of androgen receptors. Researchers should adapt these general procedures to their specific experimental needs and cell systems.
Introduction
This compound has been identified as a negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive androgen receptor (AR) antagonist. In vitro electrophysiology is a critical tool for characterizing the functional effects of this compound on ion channels and cellular excitability. The primary technique for these investigations is patch-clamp electrophysiology, which allows for high-resolution recording of ionic currents from single cells.
Key Experimental Protocols
Cell Culture
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are suitable for transient or stable expression of human AMPA receptor subunits (e.g., GluA1, GluA2) and/or the human androgen receptor. For more physiologically relevant studies, primary neuronal cultures (e.g., cortical or hippocampal neurons) can be utilized.
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for HEK293/CHO, Neurobasal for neurons) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and necessary growth factors. Cells should be plated on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) 24-48 hours prior to recording.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol aims to determine the effect of this compound on AMPA receptor-mediated currents.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp analysis of this compound on AMPA receptors.
Solutions:
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 2.5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Internal Solution | K-Gluconate | 130 |
| KCl | 10 | |
| MgCl₂ | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.4 |
Adjust pH to 7.4 for external and 7.2 for internal solution. Osmolarity should be adjusted to ~310 mOsm for external and ~290 mOsm for internal solution.
Procedure:
-
Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a target cell and establish a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline by applying the AMPA receptor agonist (e.g., 10 µM AMPA + 100 µM cyclothiazide (B1669527) to prevent desensitization) for a short duration (e.g., 2 seconds) every 30 seconds.
-
After a stable baseline is recorded for 3-5 minutes, co-apply this compound at various concentrations with the AMPA agonist.
-
Record the effect of each concentration of this compound.
-
Perform a washout with the agonist-containing solution to assess the reversibility of the drug's effect.
Data Analysis for AMPA Receptor Modulation
-
Primary Endpoint: Inhibition of the peak AMPA receptor-mediated current amplitude by this compound.
-
Data Presentation:
| Concentration of this compound | Peak Current (pA) (Mean ± SEM) | % Inhibition (Mean ± SEM) |
| Baseline (Agonist only) | 0 | |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathway Context
As a non-competitive androgen receptor antagonist, this compound is expected to interfere with AR signaling. While direct electrophysiological effects of AR modulation are less commonly studied than those of ion channel modulators, chronic AR antagonism can lead to changes in gene expression that may indirectly alter cellular electrophysiological properties.
Caption: Simplified signaling pathway for androgen receptor antagonism by this compound.
Concluding Remarks
The provided protocols offer a foundational approach for the in vitro electrophysiological characterization of this compound. Rigorous data collection and analysis using these methods will enable a comprehensive understanding of its modulatory effects on AMPA receptors. It is imperative for researchers to empirically determine optimal experimental parameters, such as agonist and antagonist concentrations, for their specific cellular models.
Application Notes and Protocols for Calcium Imaging Assays with JNJ-47965567 (P2X7 Antagonist)
Note: The compound JNJ-56022486 is identified as a negative modulator of AMPA receptors. However, the closely named compound, JNJ-47965567, is a well-characterized P2X7 receptor antagonist, a class of molecules directly involved in modulating calcium influx. This document will focus on JNJ-47965567, as it is the more direct and common subject of calcium imaging assays.
Introduction
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in a rapid influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This increase in intracellular calcium concentration triggers a variety of downstream signaling events, playing a key role in inflammation, immune responses, and neuropathic pain.[1][3] Calcium imaging assays are therefore a critical tool for characterizing the inhibitory activity of P2X7 antagonists like JNJ-47965567.
These application notes provide detailed protocols for utilizing fluorescent calcium indicators to assess the efficacy of JNJ-47965567 in blocking P2X7 receptor-mediated calcium influx in cellular models.
Data Presentation
Table 1: Pharmacological Properties of JNJ-47965567
| Property | Value | Species | Reference |
| pKi | 7.9 ± 0.07 | Human | [1] |
| pIC₅₀ | 8.3 | Human | [2] |
| pIC₅₀ | 7.2 | Rat | [2] |
| pIC₅₀ | 7.5 | Mouse | [2] |
| Brain EC₅₀ | 78 ± 19 ng·mL⁻¹ | Rat | [1] |
Table 2: Typical Results from a Calcium Imaging Assay
| Treatment | Peak Intracellular [Ca²⁺] (nM) | % Inhibition of Agonist Response |
| Vehicle Control | 50 ± 5 | N/A |
| ATP (Agonist) | 500 ± 30 | 0% |
| ATP + JNJ-47965567 (1 µM) | 120 ± 15 | 76% |
| ATP + JNJ-47965567 (10 µM) | 65 ± 8 | 87% |
Note: These are representative data and will vary depending on the cell type, agonist concentration, and specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to P2X7 receptor activation and its inhibition by JNJ-47965567 using the ratiometric fluorescent dye Fura-2 AM.[4][5]
Materials:
-
Cells expressing P2X7 receptors (e.g., J774 macrophages, primary microglia)
-
JNJ-47965567
-
ATP (agonist)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution:
-
Dissolve Fura-2 AM in cell-culture grade DMSO to a stock concentration of 1 mM.
-
For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.
-
Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.
-
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[5]
-
-
Washing:
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.[5]
-
Add fresh HBSS to the cells and allow them to rest for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Place the plate on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.[4][5]
-
Establish a baseline fluorescence ratio for a few minutes.
-
Add JNJ-47965567 at the desired concentration and incubate for the desired pre-treatment time.
-
Add the P2X7 agonist (e.g., ATP or BzATP) to stimulate calcium influx and record the change in the 340/380 nm fluorescence ratio over time.
-
At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response, followed by EGTA to chelate calcium and determine the minimum response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation.
-
Quantify the inhibitory effect of JNJ-47965567 by comparing the peak calcium response in the presence of the compound to the response with the agonist alone.
-
Mandatory Visualizations
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ 47965567 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Calcium Imaging in mDA neurons [protocols.io]
Application Notes and Protocols: Radioligand Binding Assay for JNJ-56022486
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-56022486 is a potent and selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8).[1] TARP-γ8 is predominantly expressed in the hippocampus and other forebrain regions, making it a promising therapeutic target for neurological conditions such as epilepsy.[2][3] Radioligand binding assays are fundamental in characterizing the interaction of compounds like this compound with their target receptors. These assays allow for the determination of binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd), providing crucial data for drug development.[4][5]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound to TARP-γ8-containing AMPA receptors. It also includes a summary of quantitative data for relevant compounds and diagrams illustrating the experimental workflow and the associated signaling pathway.
Quantitative Data Summary
The binding affinities of this compound and other TARP-γ8 selective AMPA receptor modulators are summarized in the table below. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Target | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | AMPA Receptor / TARP-γ8 | Not Specified | Not Specified | Not Specified | 19 | [1] |
| LY3130481 | AMPA Receptor / TARP-γ8 | Not Specified | Not Specified | Recombinant | Potent | [6] |
| JNJ-55511118 | AMPA Receptor / TARP-γ8 | Radioligand Binding | Not Specified | Not Specified | Not Specified | [7][8] |
| Compound 5 | TARP γ-8 | Competitive Radioligand Assay | [3H]TARP-2105 | Rat Hippocampus | 1009 | [9] |
| Compound 9 | TARP γ-8 | Competitive Radioligand Assay | [3H]TARP-2105 | Rat Hippocampus | 233 | [9] |
Signaling Pathway
The signaling pathway of AMPA receptors is intricately linked to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). The trafficking and function of AMPA receptors are modulated by various proteins, and their localization at the postsynaptic density is crucial for their activity. The diagram below illustrates a simplified representation of the AMPA receptor signaling pathway.
Caption: Simplified AMPA receptor signaling pathway at the postsynaptic terminal.
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of the test compound, this compound, for the TARP-γ8-containing AMPA receptor complex. The assay is based on the competition between the unlabeled test compound and a specific radioligand for binding to the receptor.
Materials and Reagents:
-
Tissue: Rat hippocampus (known to have high expression of TARP-γ8).[9]
-
Radioligand: [3H]TARP-2105 or another suitable tritiated TARP-γ8 selective antagonist.
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity TARP-γ8 antagonist (e.g., 10 µM of a known potent antagonist).
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter mats (e.g., GF/C), vacuum filtration manifold, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat hippocampus tissue in 20 volumes of ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Membrane Preparation Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
On the day of the experiment, thaw the membrane preparation and dilute it in Assay Buffer to the desired concentration (e.g., 50-100 µg of protein per well).
-
Prepare serial dilutions of the test compound (this compound) in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Test Compound Wells: 50 µL of each dilution of this compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
The final concentration of the radioligand should be approximately equal to its Kd for the receptor.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[10]
-
-
Filtration and Counting:
-
Pre-soak the filter mats in a solution such as 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Terminate the binding reaction by rapid vacuum filtration of the plate contents through the pre-soaked filter mat using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mats completely.
-
Place the dried filters into scintillation vials or a compatible plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the radioligand binding assay protocol.
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Modulation of TARP γ 8-Containing AMPA Receptors as a Novel Therapeutic Approach for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Azabenzimidazole-Based PET Radioligands for γ-8 Dependent Transmembrane AMPA Receptor Regulatory Protein Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
How to prepare JNJ-56022486 for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-56022486 is a potent and selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with high selectivity for receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). As TARP-γ8 is predominantly expressed in the hippocampus, this compound is a valuable research tool for investigating the role of TARP-γ8-containing AMPA receptors in neurological conditions such as epilepsy. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including functional assays to characterize its inhibitory activity.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Data |
| Mechanism of Action | Selective Negative Allosteric Modulator of TARP-γ8 AMPA Receptors |
| Binding Affinity (Ki) | 19 nM |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage (Powder) | 0°C (short term), -20°C (long term, desiccated)[1] |
| Storage (in Solvent) | -80°C (up to 1 year) |
Signaling Pathway of this compound
This compound acts by modulating the function of the AMPA receptor, a key player in excitatory synaptic transmission. The compound specifically targets AMPA receptors that are associated with the auxiliary subunit TARP-γ8. This interaction allosterically reduces the ion channel's response to glutamate, thereby decreasing postsynaptic depolarization.
References
JNJ-56022486: A Tool for Investigating AMPA Receptor Subunit Compositions with TARP-γ8 Selectivity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-56022486 is a potent, orally active, and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its mechanism of action is dependent on the presence of the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8), an auxiliary subunit predominantly expressed in the hippocampus. This selectivity makes this compound a valuable research tool for dissecting the physiological and pathological roles of AMPA receptors associated with TARP-γ8, and for studying the influence of subunit composition on receptor function and pharmacology.
These application notes provide an overview of this compound's properties, quantitative data on its activity, and detailed protocols for its use in key in vitro and in vivo experiments.
Data Presentation
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. It is important to note that detailed public data on the differential effects of this compound across various AMPA receptor subunit compositions (e.g., GluA1/A2 vs. GluA2/A3) co-expressed with TARP-γ8 is limited. The primary reported value is its high binding affinity for TARP-γ8-containing AMPA receptors.
| Parameter | Value | Receptor Complex | Assay Type | Reference |
| Binding Affinity (Ki) | 19 nM | AMPA Receptor / TARP-γ8 | Radioligand Binding Assay | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound negatively modulates AMPA receptor function by binding to a site on the TARP-γ8 auxiliary subunit. This interaction allosterically inhibits the ion channel pore of the AMPA receptor, reducing glutamate-evoked currents. This mechanism allows for the specific investigation of TARP-γ8-containing AMPA receptor populations.
Experimental Workflow for Characterizing this compound
A typical workflow to characterize the effects of this compound on different AMPA receptor subunit compositions involves cell line generation, functional assays, and data analysis.
Experimental Protocols
Calcium Flux Assay
This assay measures changes in intracellular calcium levels upon AMPA receptor activation and is a high-throughput method to determine the potency of this compound.
Materials:
-
HEK293 cells stably co-expressing the desired AMPA receptor subunits and TARP-γ8.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Glutamate solution.
-
This compound stock solution in DMSO.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Glutamate Stimulation and Data Acquisition:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined EC50 or EC80 concentration of glutamate to all wells.
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to glutamate for each concentration of this compound.
-
Plot the response as a percentage of the control (no this compound) against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to TARP-γ8-containing AMPA receptors using a radiolabeled version of the compound, [³H]-JNJ-56022486.
Materials:
-
Membranes prepared from HEK293 cells expressing the target AMPA receptor and TARP-γ8.
-
[³H]-JNJ-56022486.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up reactions for total binding, non-specific binding, and competition binding.
-
Total Binding: Add [³H]-JNJ-56022486 and cell membranes to the binding buffer.
-
Non-specific Binding: Add [³H]-JNJ-56022486, cell membranes, and a high concentration of unlabeled this compound (e.g., 10 µM) to the binding buffer.
-
Competition Binding: Add [³H]-JNJ-56022486, cell membranes, and varying concentrations of unlabeled this compound to the binding buffer.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition experiments, plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed functional characterization of the effect of this compound on the ion channel properties of specific AMPA receptor subunit combinations.
Materials:
-
HEK293 cells expressing the desired AMPA receptor subunits and TARP-γ8, plated on coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
External Solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Internal Solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
Glutamate solution.
-
This compound solution.
-
Rapid solution exchange system.
Procedure:
-
Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Recording:
-
Establish a stable baseline current.
-
Using a rapid solution exchange system, apply a short pulse of glutamate (e.g., 10 mM for 1-2 ms) to evoke an AMPA receptor-mediated current.
-
After obtaining a stable baseline response, perfuse the cell with this compound for a few minutes.
-
Apply the same glutamate pulse in the presence of this compound and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the glutamate-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the peak current.
-
Construct a dose-response curve by testing multiple concentrations of this compound to determine the IC50.
-
Conclusion
This compound is a highly selective and potent tool for the investigation of AMPA receptors that are associated with the TARP-γ8 auxiliary subunit. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to explore the role of TARP-γ8 in modulating AMPA receptor function across different subunit compositions and to investigate its potential in various CNS disorders. The TARP-γ8 selectivity of this compound offers a unique opportunity to dissect the complex and region-specific roles of AMPA receptor signaling in the brain.
References
Application Notes and Protocols for Efficacy Studies of a Novel Androgen Receptor Antagonist
Abstract: This document provides detailed experimental protocols for evaluating the efficacy of a novel second-generation androgen receptor (AR) antagonist, JNJ-AR-INHIBITOR, in preclinical models of prostate cancer. The protocols described herein cover in vitro characterization of AR antagonism and in vivo assessment of anti-tumor activity. Additionally, this document outlines the presentation of quantitative data in a structured format and includes diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Prostate cancer is a leading cause of cancer-related death in men worldwide.[1] The growth and survival of prostate cancer cells are heavily dependent on the androgen receptor (AR) signaling pathway.[2][3][4][5][6] Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to its nuclear translocation, dimerization, and subsequent transcription of genes that promote cell proliferation and survival.[2] Therapeutic strategies for prostate cancer often involve androgen deprivation therapy (ADT) or the use of AR antagonists.[4][5][7]
Second-generation AR antagonists, such as enzalutamide (B1683756) and apalutamide, have shown significant clinical benefit.[8] JNJ-AR-INHIBITOR is a novel, potent, and selective AR antagonist designed to overcome the resistance mechanisms associated with first-generation anti-androgens. This document provides a comprehensive guide for the preclinical evaluation of JNJ-AR-INHIBITOR's efficacy.
Mechanism of Action and Signaling Pathway
JNJ-AR-INHIBITOR is a competitive inhibitor of the AR, binding to the ligand-binding domain with high affinity.[8] This binding prevents the conformational changes required for AR activation, thereby inhibiting its nuclear translocation, DNA binding, and coactivator recruitment. The downstream effect is the suppression of AR-mediated gene transcription and a subsequent reduction in tumor cell proliferation and survival.
Caption: Androgen Receptor Signaling and JNJ-AR-INHIBITOR's Mechanism of Action.
Experimental Protocols
In Vitro Efficacy Studies
3.1.1. Cell Lines and Culture Conditions
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.
-
VCaP: Androgen-sensitive human prostate cancer cells that overexpress the androgen receptor.
-
22Rv1: Castration-resistant human prostate carcinoma cells expressing both full-length AR and AR splice variants.
-
PC-3, DU-145: Androgen-independent human prostate cancer cells (used as negative controls).
All cell lines should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For androgen-dependent assays, cells should be cultured in phenol (B47542) red-free RPMI-1640 with 10% charcoal-stripped FBS (CS-FBS) for at least 48 hours prior to the experiment.
3.1.2. Competitive AR Binding Assay
Objective: To determine the binding affinity of JNJ-AR-INHIBITOR to the androgen receptor.
Protocol:
-
Prepare a cell lysate from VCaP cells, which have high AR expression.
-
In a 96-well plate, incubate a constant concentration of a radiolabeled androgen (e.g., ³H-R1881) with increasing concentrations of JNJ-AR-INHIBITOR or a reference compound (e.g., enzalutamide).
-
Add the VCaP cell lysate to each well and incubate to allow for competitive binding.
-
Separate the bound from free radioligand using a filter-binding assay.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of JNJ-AR-INHIBITOR that displaces 50% of the radiolabeled androgen.
3.1.3. Cell Proliferation Assay
Objective: To assess the effect of JNJ-AR-INHIBITOR on the proliferation of prostate cancer cell lines.
Protocol:
-
Seed prostate cancer cells (LNCaP, VCaP, 22Rv1, PC-3, DU-145) in 96-well plates in RPMI with 10% CS-FBS.
-
After 24 hours, treat the cells with a range of concentrations of JNJ-AR-INHIBITOR in the presence of a physiological concentration of DHT (e.g., 1 nM).
-
Incubate the cells for 72-120 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 value for each cell line.
3.1.4. AR Nuclear Translocation Assay
Objective: To visualize and quantify the inhibition of androgen-induced AR nuclear translocation by JNJ-AR-INHIBITOR.
Protocol:
-
Grow LNCaP cells on glass coverslips in media with CS-FBS.
-
Pre-treat the cells with JNJ-AR-INHIBITOR or vehicle for 1-2 hours.
-
Stimulate the cells with DHT (e.g., 10 nM) for 1 hour.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for AR using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Visualize the subcellular localization of AR using fluorescence microscopy.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
3.1.5. Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
Objective: To measure the effect of JNJ-AR-INHIBITOR on the expression of AR-regulated genes.
Protocol:
-
Treat LNCaP or VCaP cells with JNJ-AR-INHIBITOR in the presence of DHT for 24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers for AR target genes such as PSA (KLK3), TMPRSS2, and FKBP5.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
In Vivo Efficacy Studies
3.2.1. Animal Models
-
Cell Line-Derived Xenografts (CDX): LNCaP or VCaP cells are subcutaneously implanted into intact or castrated male immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with prostate cancer are implanted into immunodeficient mice.
3.2.2. Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor activity of JNJ-AR-INHIBITOR in a preclinical in vivo model.
Protocol:
-
Implant prostate cancer cells or tumor fragments into the flank of male immunodeficient mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, JNJ-AR-INHIBITOR at different doses, positive control like enzalutamide).
-
Administer the treatments daily or as per the determined pharmacokinetic profile (e.g., oral gavage).
-
Measure tumor volume with calipers twice a week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Caption: Preclinical Efficacy Evaluation Workflow for JNJ-AR-INHIBITOR.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups and experimental conditions.
Table 1: In Vitro Activity of JNJ-AR-INHIBITOR in Prostate Cancer Cell Lines
| Cell Line | AR Status | JNJ-AR-INHIBITOR IC50 (nM) | Enzalutamide IC50 (nM) |
| LNCaP | Androgen-Sensitive, AR+ | 25.3 | 36.1 |
| VCaP | Androgen-Sensitive, AR++ | 15.8 | 22.5 |
| 22Rv1 | Castration-Resistant, AR-V7+ | 89.2 | 150.7 |
| PC-3 | Androgen-Independent, AR- | >10,000 | >10,000 |
| DU-145 | Androgen-Independent, AR- | >10,000 | >10,000 |
Table 2: Effect of JNJ-AR-INHIBITOR on AR Target Gene Expression in LNCaP Cells
| Gene | Treatment (100 nM) | Fold Change vs. Vehicle |
| PSA (KLK3) | JNJ-AR-INHIBITOR | -4.5 |
| Enzalutamide | -3.8 | |
| TMPRSS2 | JNJ-AR-INHIBITOR | -5.2 |
| Enzalutamide | -4.6 | |
| FKBP5 | JNJ-AR-INHIBITOR | -6.1 |
| Enzalutamide | -5.5 |
Table 3: In Vivo Anti-Tumor Efficacy of JNJ-AR-INHIBITOR in LNCaP Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| JNJ-AR-INHIBITOR | 10 | 625 ± 80 | 50 |
| JNJ-AR-INHIBITOR | 30 | 250 ± 50 | 80 |
| Enzalutamide | 30 | 312 ± 60 | 75 |
Conclusion
The experimental protocols outlined in this document provide a robust framework for the preclinical evaluation of the efficacy of JNJ-AR-INHIBITOR. The combination of in vitro and in vivo studies will allow for a comprehensive characterization of its anti-tumor activity and its mechanism of action as a potent androgen receptor antagonist. The structured presentation of quantitative data is crucial for the clear interpretation of the results and for making informed decisions in the drug development process.
References
- 1. Prostate cancer [jnj.com]
- 2. mdpi.com [mdpi.com]
- 3. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing JNJ-56022486 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of JNJ-56022486, a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator that selectively targets AMPA receptors associated with the TARP-γ8 auxiliary subunit.[1] It does not compete with the agonist (glutamate) for its binding site. Instead, it binds to a distinct site at the interface between the TARP-γ8 protein and the pore-forming GluA subunit of the AMPA receptor.[1] This binding partially disrupts the interaction between TARP-γ8 and the receptor, leading to a reduction in the channel's open probability and a decrease in ion flux upon glutamate (B1630785) binding.
Q2: In which cell lines can I test the activity of this compound?
A2: The activity of this compound is dependent on the presence of the TARP-γ8 subunit. Therefore, it is essential to use cell lines that endogenously express both the desired AMPA receptor subunit (e.g., GluA1, GluA2) and TARP-γ8, or to use a heterologous expression system such as HEK293T cells co-transfected with the cDNAs for both the AMPA receptor subunit and TARP-γ8.[2] The modulatory effect of this compound will not be observed in cells lacking TARP-γ8.
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: The effective concentration of this compound can vary depending on the specific assay, cell type, and experimental conditions. Based on studies of similar TARP-γ8 selective NAMs, concentrations in the nanomolar to low micromolar range are typically effective. For instance, a related compound, JNJ-55511118, shows activity at 1 µM in patch-clamp experiments.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on AMPA receptor activity. | 1. Absence or low expression of TARP-γ8 in the experimental system. 2. Incorrect AMPA receptor subunit composition. 3. Degraded or inactive compound. 4. Issues with the assay itself (e.g., low signal-to-noise ratio). | 1. Verify TARP-γ8 expression via Western blot or qPCR. If using a heterologous system, confirm successful co-transfection. 2. Ensure the expressed AMPA receptor subunits are known to associate with TARP-γ8. 3. Use a fresh stock of the compound and verify its integrity. 4. Optimize your assay conditions. For electrophysiology, ensure stable recordings with a good signal-to-noise ratio. For calcium flux assays, optimize dye loading and cell density. |
| High variability in results between experiments. | 1. Inconsistent cell passage number or health. 2. Variability in transfection efficiency. 3. Inconsistent compound dilution or application. 4. Fluctuation in recording temperature. | 1. Use cells within a consistent passage number range and ensure they are healthy and not overgrown. 2. Normalize for transfection efficiency, for example by co-transfecting a fluorescent protein. 3. Prepare fresh dilutions of the compound for each experiment from a reliable stock. Ensure consistent and accurate pipetting. 4. Maintain a stable temperature throughout the experiment, as ion channel kinetics are temperature-sensitive. |
| Unexpected potentiation of AMPA receptor currents. | 1. Off-target effects at high concentrations. 2. Complex interactions with other expressed proteins in the system. | 1. Perform a full dose-response curve to ensure you are working within the inhibitory range of the compound. 2. Simplify the expression system if possible to isolate the interaction between the AMPA receptor, TARP-γ8, and the compound. |
Quantitative Data
The following table summarizes the functional effects of a compound structurally related to this compound, referred to as JNJ-118, in whole-cell patch-clamp recordings from HEK293T cells expressing GluA2 and TARP-γ8. This data can serve as a reference for expected effects.
| Compound (10 µM) | Effect on Desensitization (% of control) | Effect on Steady-State Current (% of control) |
| JNJ-118 | 43.3 ± 9.4 | 76.9 ± 3.6 |
Data is presented as mean ± SEM. A lower percentage indicates a stronger negative modulatory effect.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on AMPA receptor currents in HEK293T cells co-expressing an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.
Materials:
-
HEK293T cells
-
Plasmids for GluA2 (or other GluA subunit) and TARP-γ8
-
Transfection reagent (e.g., Lipofectamine)
-
Poly-L-lysine coated glass coverslips
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate stock solution (e.g., 100 mM in water)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells on poly-L-lysine coated coverslips.
-
Co-transfect cells with GluA2 and TARP-γ8 plasmids using a suitable transfection reagent. A fluorescent marker like GFP can be co-transfected to identify transfected cells.
-
Incubate for 24-48 hours before recording.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
-
Data Acquisition:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a brief pulse of glutamate (e.g., 1 mM for 100 ms) using a fast perfusion system to elicit an AMPA receptor-mediated current.
-
Record baseline currents in response to glutamate application.
-
Perfuse the cell with external solution containing the desired concentration of this compound for at least 1-2 minutes to allow for equilibration.
-
Apply the same glutamate pulse in the presence of this compound and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude, desensitization rate, and steady-state current of the AMPA receptor response before and after the application of this compound.
-
Calculate the percentage of inhibition for each parameter.
-
Calcium Flux Assay
This assay measures changes in intracellular calcium in response to AMPA receptor activation and its modulation by this compound.
Materials:
-
HEK293T cells co-expressing a calcium-permeable AMPA receptor (e.g., GluA1 homomers) and TARP-γ8.
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
This compound stock solution
-
Glutamate stock solution
-
Fluorescent plate reader with liquid handling capabilities
Procedure:
-
Cell Plating:
-
Plate the co-transfected HEK293T cells in a 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells gently with HBSS to remove excess dye.
-
-
Assay Protocol:
-
Place the plate in the fluorescent plate reader.
-
Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Establish a baseline fluorescence reading.
-
Add a stimulating concentration of glutamate to all wells.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the dose-response curve for this compound and determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the AMPA receptor-TARP-γ8 complex.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for assessing this compound effects using patch-clamp electrophysiology.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for lack of this compound activity in vitro.
References
Potential off-target effects of JNJ-56022486 in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-56022486 in neuronal cultures. The information provided is intended to help identify and resolve potential issues related to off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1] It works by partially disrupting the interaction between the TARP-γ8 auxiliary subunit and the pore-forming subunit of the AMPA receptor channel.[1] This modulation leads to a dose-dependent inhibition of neurotransmission in brain regions where TARP-γ8 is expressed.[1]
Q2: In which neuronal populations are on-target effects of this compound expected?
A2: The on-target effects of this compound are expected in neuronal populations with high expression of TARP-γ8. This auxiliary subunit is predominantly found in the hippocampus, cerebral cortex, and olfactory bulb.[2][3] Therefore, researchers working with neuronal cultures derived from these brain regions are most likely to observe the intended pharmacological effects of the compound.
Q3: Are there any known off-target binding sites for this compound?
A3: As of the latest available data, a comprehensive public off-target binding profile for this compound against a wide range of receptors and ion channels has not been released. However, the compound's development has focused on its selectivity for TARP-γ8-containing AMPA receptors to minimize off-target effects.[4][5] Potential off-target effects could theoretically arise from interactions with other TARP isoforms or, less likely, with other unrelated proteins.
Q4: What are the potential consequences of AMPA receptor inhibition in neuronal cultures?
A4: Inhibition of AMPA receptors, the primary mediators of fast excitatory synaptic transmission, can lead to several observable effects in neuronal cultures. These can include a reduction in spontaneous neuronal firing, decreased network activity, and alterations in synaptic plasticity. At higher concentrations or with prolonged exposure, excessive AMPA receptor blockade could potentially lead to neuronal inactivity and, in some cases, may affect neuronal viability.
Troubleshooting Guide for Unexpected Experimental Results
This guide is designed to help you troubleshoot unexpected results that may be related to the off-target effects of this compound.
Issue 1: Effects observed in neuronal cultures expected to have low TARP-γ8 expression (e.g., cerebellar granule cells).
-
Possible Cause: This could indicate a potential off-target effect, possibly through interaction with other TARP isoforms present in those neurons. For example, cerebellar granule cells have high levels of TARP-γ2 (stargazin).[2][3]
-
Troubleshooting Steps:
-
Confirm TARP Expression: Verify the expression profile of different TARP isoforms in your specific neuronal culture system using techniques like qPCR or Western blotting.
-
Dose-Response Analysis: Perform a careful dose-response study to determine if the observed effect is concentration-dependent. Off-target effects may only appear at higher concentrations.
-
Use a Control Compound: Compare the effects of this compound with a structurally unrelated AMPA receptor antagonist that does not depend on TARP subunits for its activity.
-
Issue 2: Unexpected changes in neuronal morphology or viability.
-
Possible Cause: While this compound is designed to be a modulator, high concentrations or prolonged exposure could lead to excessive inhibition of AMPA receptor activity, potentially impacting neuronal health. Off-target effects on other critical cellular pathways cannot be entirely ruled out without a complete selectivity profile.
-
Troubleshooting Steps:
-
Viability Assays: Conduct standard cell viability assays (e.g., MTT, LDH) to quantify any potential cytotoxicity.
-
Concentration and Time-Course Optimization: Reduce the concentration of this compound and the duration of exposure to find a therapeutic window that elicits the desired pharmacological effect without compromising cell health.
-
Washout Experiments: Perform washout experiments to see if the observed effects on neuronal morphology or viability are reversible after removing the compound.
-
Issue 3: Inconsistent or variable results across different batches of neuronal cultures.
-
Possible Cause: The expression levels of AMPA receptor subunits and TARPs can vary between different preparations of primary neuronal cultures and can change as the cultures mature. This variability can lead to inconsistent responses to this compound.
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Ensure consistent cell plating density, media composition, and age of cultures at the time of the experiment.
-
Characterize Your Cultures: Routinely perform quality control on your neuronal cultures by assessing the expression of key neuronal markers and TARP isoforms.
-
Internal Controls: Include positive and negative controls in every experiment to account for inter-batch variability.
-
Quantitative Data Summary
Due to the limited public availability of a comprehensive off-target screening panel for this compound, this table provides a summary of the known on-target activity and the regional distribution of TARP isoforms, which can help infer potential off-target interactions.
| Target/Protein | Known Interaction with this compound | Primary Brain Regions of Expression | Potential for Off-Target Interaction |
| AMPA-R / TARP-γ8 | Primary Target (Negative Allosteric Modulator) | Hippocampus, Cerebral Cortex, Olfactory Bulb[2][3] | On-Target |
| AMPA-R / TARP-γ2 | Unspecified, but potential for interaction exists. | Cerebellum[2][3] | Possible at higher concentrations |
| AMPA-R / TARP-γ3 | Unspecified, but potential for interaction exists. | Cerebral Cortex[2] | Possible at higher concentrations |
| AMPA-R / TARP-γ4 | Unspecified, but potential for interaction exists. | Olfactory Bulb[2] | Possible at higher concentrations |
| AMPA-R / TARP-γ7 | Unspecified, but potential for interaction exists. | Cerebellum | Possible at higher concentrations |
Experimental Protocols
Protocol 1: Western Blot Analysis of TARP Isoform Expression
-
Sample Preparation: Lyse neuronal cultures in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for TARP-γ2, -γ3, -γ4, and -γ8 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Protocol 2: Calcium Imaging Assay to Assess Off-Target Effects
-
Cell Preparation: Plate neuronal cultures on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Record baseline fluorescence for a few minutes to establish a stable signal.
-
Compound Application: Perfuse the cells with a solution containing this compound at various concentrations.
-
Stimulation: After incubation with this compound, stimulate the cells with a known agonist for a suspected off-target receptor (e.g., if you suspect off-target effects on NMDA receptors, stimulate with NMDA).
-
Data Analysis: Measure the change in intracellular calcium concentration in response to the agonist in the presence and absence of this compound. A change in the response may indicate an off-target effect.
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulatory mechanisms of TARP γ8-selective AMPA receptor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-56022486 stability and degradation in experimental conditions
This technical support center provides guidance on the stability and degradation of the investigational compound JNJ-56022486. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles to prevent degradation.[1][2][3][4]
Q2: How should I handle this compound in the laboratory?
A2: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1][5] Avoid direct contact with the skin and eyes.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for many pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[6][7] It is crucial to protect this compound from excessive moisture, exposure to air and light, and extreme pH conditions.
Q4: How do I prepare a solution of this compound for an experiment?
A4: When preparing solutions, use high-purity, HPLC-grade solvents.[8] The choice of solvent should be compatible with your analytical method, such as the mobile phase in an HPLC analysis.[8][9] For initial dissolution, consider a solvent that matches the polarity of this compound. Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at 2-8°C and protected from light.
Q5: What are the standard conditions for conducting stability studies on this compound?
A5: Stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. These guidelines specify conditions for long-term, intermediate, and accelerated stability testing to assess the compound's shelf life under various environmental factors.[10][11][12][13]
Troubleshooting Guides
Issue: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Question 1: Could the unexpected peaks be related to the solvent or mobile phase?
-
Answer: Yes, impurities in the solvents or mobile phase are a common source of extraneous peaks.[14][15] To investigate this, run a blank injection consisting only of your mobile phase. If the peaks are still present, the issue is likely with your solvent or system, not the sample. Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[15]
-
-
Question 2: Might the peaks be due to carryover from a previous injection?
-
Question 3: Could these peaks be degradation products of this compound?
-
Answer: If the peaks are not present in a freshly prepared sample but appear over time or in samples subjected to stress conditions (e.g., heat, light, acid/base), they are likely degradation products. To confirm, you can perform forced degradation studies and compare the resulting chromatograms.
-
Issue: I am experiencing poor recovery of this compound during sample preparation.
-
Question 1: Is the compound fully dissolving in the chosen solvent?
-
Question 2: Is the compound adsorbing to the container or filter?
-
Answer: Some compounds can adsorb to glass or plastic surfaces, or to certain types of filters. Consider using low-adsorption vials and test different filter materials (e.g., PTFE, PVDF) to see if recovery improves.
-
-
Question 3: Could the compound be degrading during sample preparation?
-
Answer: If the sample preparation process is lengthy or involves harsh conditions, degradation may occur.[16] Try to minimize the time between sample preparation and analysis and avoid exposure to high temperatures or extreme pH.
-
Data Presentation
Table 1: Summary of ICH Q1A(R2) Stability Testing Conditions [10][12]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Common Chemical Degradation Pathways for Pharmaceutical Compounds [6][7][17][18]
| Degradation Pathway | Description | Key Factors |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, temperature, presence of buffers. |
| Oxidation | Reaction with oxygen, often initiated by light, heat, or metal ions. | Presence of oxygen, light, metal ions, peroxides. |
| Photolysis | Degradation caused by exposure to light, particularly UV light. | Wavelength and intensity of light, exposure time. |
| Isomerization | Conversion of the compound into an isomer with a different spatial arrangement. | pH, temperature, solvent polarity. |
| Polymerization | Reaction of multiple molecules to form a larger polymer chain. | Concentration, temperature, presence of initiators. |
Mandatory Visualizations
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. intelligenthq.com [intelligenthq.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Pharmaceutical Degradation | PPTX [slideshare.net]
- 8. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. pharmaacademias.com [pharmaacademias.com]
- 11. memmert.com [memmert.com]
- 12. database.ich.org [database.ich.org]
- 13. ikev.org [ikev.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mastelf.com [mastelf.com]
- 16. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Degradation process of pharmaceutical product | PPTX [slideshare.net]
Troubleshooting inconsistent results with JNJ-56022486
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving JNJ-56022486, a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2] This resource is designed to help users address specific issues and navigate potential challenges to ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator of AMPA receptors. Its inhibitory effect is highly selective for AMPA receptor complexes that include the auxiliary subunit TARP-γ8.[1][2] It is believed to act by partially disrupting the interaction between the TARP-γ8 subunit and the pore-forming subunit of the AMPA receptor channel.[2]
Q2: In what experimental systems is this compound active?
A2: this compound has been shown to be active in in vitro assays using cell lines co-expressing AMPA receptors and TARP-γ8 from various species, including human, mouse, rat, and dog.[2] It is orally bioavailable and brain-penetrant, making it suitable for in vivo studies in animal models.[3]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cellular assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of this compound?
A4: A closely related compound, JNJ-55511118, exhibited minimal activity when screened against a panel of 52 other receptors, ion channels, and transporters, with the exception of some activity at 5HT2B and melatonin (B1676174) receptors.[4] While a detailed off-target profile for this compound is not publicly available, its high selectivity for TARP-γ8-containing AMPA receptors suggests a low probability of significant off-target effects at typical working concentrations.[4] However, it is always good practice to consider and test for potential off-target effects in your specific experimental system.
Troubleshooting Inconsistent Results
Issue 1: Lower than Expected Potency or Lack of Inhibition
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Handling and Storage | Ensure this compound is stored as recommended (typically at -20°C for long-term storage). Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low Expression of TARP-γ8 | Confirm the expression of TARP-γ8 in your experimental system (e.g., cell line, primary neurons) at the protein level using techniques like Western blotting or immunocytochemistry. The inhibitory effect of this compound is dependent on the presence of TARP-γ8. |
| Suboptimal Assay Conditions | Optimize the concentration of the agonist (e.g., glutamate) used to stimulate the AMPA receptors. The potency of allosteric modulators can be influenced by the concentration of the orthosteric agonist. Also, ensure the incubation time with this compound is sufficient to allow for binding to the receptor complex. |
| Compound Adsorption to Plastics | At low concentrations, hydrophobic compounds can adsorb to plasticware. To mitigate this, use low-adsorption plates and pipette tips. Including a small percentage of serum (e.g., 0.1% BSA) in the assay buffer can also help prevent adsorption. |
| Cell Health and Viability | Ensure cells are healthy and within a suitable passage number range. Poor cell health can lead to inconsistent receptor expression and signaling. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of the assay plate. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Inaccurate Pipetting | Calibrate and regularly check the accuracy of your pipettes, especially for small volumes. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Edge Effects in Assay Plates | To minimize edge effects, avoid using the outer wells of the assay plate for experimental samples. Fill the outer wells with buffer or media to maintain a more uniform temperature and humidity across the plate. |
| Incomplete Compound Mixing | Ensure thorough mixing of this compound in the assay buffer after dilution from the DMSO stock. |
Issue 3: Unexpected Cellular Effects or Toxicity
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final concentration of DMSO in the assay is below the tolerance level of your cells (typically <0.1%). Run a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
| Off-Target Effects at High Concentrations | While this compound is highly selective, off-target effects can occur at high concentrations. Perform a dose-response curve to determine the optimal concentration range. If unexpected effects are observed, consider testing for activity at known off-target sites of similar compounds. |
| Excitotoxicity | In neuronal cultures, prolonged exposure to high concentrations of glutamate (B1630785) can induce excitotoxicity. Optimize the duration of agonist exposure and ensure the use of appropriate culture conditions. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from published data.[2]
Table 1: Potency of this compound in a Calcium Flux Assay
| Species | AMPA Receptor Subunit | TARP Subunit | IC50 (nM) |
| Human | GluA1 | TARP-γ8 | 19 |
| Human | GluA1 | TARP-γ2 | >30,000 |
| Human | GluA1 | TARP-γ4 | >30,000 |
| Mouse | GluA1 | TARP-γ8 | 25 |
| Rat | GluA1 | TARP-γ8 | 21 |
| Dog | GluA1 | TARP-γ8 | 23 |
Table 2: Affinity of this compound in a Radioligand Binding Assay
| Species | AMPA Receptor Subunit | TARP Subunit | Ki (nM) |
| Human | GluA1 | TARP-γ8 | 19 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. Researchers should optimize these protocols for their specific experimental systems.
Calcium Flux Assay (FLIPR)
This assay measures changes in intracellular calcium concentration following AMPA receptor activation and its modulation by this compound.
-
Cell Seeding: Plate HEK293 cells stably co-expressing an AMPA receptor subunit (e.g., GluA1) and TARP-γ8 in black-walled, clear-bottom 96-well or 384-well plates. Allow cells to adhere and form a monolayer overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare a serial dilution of this compound in the assay buffer. Add the compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding.
-
Agonist Stimulation and Signal Detection: Use a fluorescent imaging plate reader (FLIPR) to measure the baseline fluorescence. Add a specific concentration of an AMPA receptor agonist (e.g., glutamate) to all wells simultaneously and record the change in fluorescence over time.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the AMPA receptor-TARP-γ8 complex and the ability of this compound to displace it.
-
Membrane Preparation: Homogenize cells or tissues expressing the AMPA receptor-TARP-γ8 complex in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in a binding buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-JNJ-56022486) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. Calculate the Ki value for this compound from the IC50 value obtained from the competition binding curve using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of the ion channel function of AMPA receptors and its modulation by this compound.
-
Cell Preparation: Use transiently or stably transfected HEK293 cells expressing the AMPA receptor and TARP-γ8 subunits. Plate the cells on glass coverslips for recording.
-
Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Drug Application: Perfuse the cells with an external solution containing a known concentration of an AMPA receptor agonist (e.g., glutamate) to elicit an inward current. Apply this compound to the external solution to observe its effect on the agonist-evoked current.
-
Data Analysis: Measure the peak amplitude and kinetics (e.g., desensitization, deactivation) of the AMPA receptor-mediated currents in the absence and presence of this compound. The percentage of inhibition of the peak current can be quantified.
Visualizations
Caption: Mechanism of action of this compound on the AMPA receptor/TARP-γ8 complex.
Caption: Overview of key experimental workflows for characterizing this compound.
Caption: A logical flowchart for troubleshooting inconsistent results with this compound.
References
Mitigating JNJ-56022486-induced artifacts in electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential artifacts and interpreting data when using JNJ-56022486 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective negative allosteric modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] Its mechanism involves partially disrupting the interaction between the TARP-γ8 subunit and the pore-forming subunit of the AMPA receptor channel.[3] This leads to a reduction in AMPA receptor-mediated excitatory neurotransmission, particularly in brain regions with high TARP-γ8 expression, such as the hippocampus.[3]
Q2: What are the expected electrophysiological effects of this compound?
Given its mechanism as a negative modulator of AMPA receptors, the primary effects of this compound are a decrease in the amplitude and/or frequency of excitatory postsynaptic currents (EPSCs) and a reduction in neuronal firing rates in response to glutamatergic stimulation.[3][4] Researchers should anticipate a dose-dependent inhibition of synaptic transmission.[3]
Q3: Are there any known off-target effects of this compound that could be misinterpreted as artifacts?
While the available literature emphasizes the selectivity of this compound for TARP-γ8 containing AMPA receptors, it is crucial to consider the possibility of off-target effects with any pharmacological agent.[1][2] Any effects observed at concentrations significantly higher than the reported Ki (19 nM) should be interpreted with caution. Potential off-target effects could manifest as changes in membrane resistance, resting membrane potential, or alterations in the activity of other ion channels.
Q4: How can I differentiate between a genuine drug effect and a recording artifact?
Distinguishing between the intended pharmacological effect and an artifact requires careful experimental design and controls. A genuine drug effect should be reversible upon washout of the compound. It should also exhibit a clear dose-response relationship. Artifacts, on the other hand, are often abrupt, irreversible, and may not be consistently reproducible. See the troubleshooting guides below for more specific examples.
Troubleshooting Guides
Issue 1: Drastic or Sudden Decrease in Synaptic Activity
Question: After applying this compound, I observed a near-complete abolition of synaptic currents, which seems more extreme than expected. Is this an artifact?
Answer: While this compound is expected to reduce synaptic activity, a sudden and complete loss of signal could indicate an issue. Here’s how to troubleshoot:
-
Concentration Verification: Ensure the final concentration of this compound in your recording chamber is accurate. Serial dilution errors can lead to much higher effective concentrations.
-
Washout Procedure: Attempt to wash out the drug with fresh artificial cerebrospinal fluid (aCSF). A true pharmacological effect of this compound should show at least partial recovery, whereas an artifact or cell death may be irreversible.
-
Positive Control: Before applying this compound, confirm the health of the neuron and the stability of the recording by applying a known AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA) to elicit a baseline response.
-
Vehicle Control: Run a control experiment with the vehicle (e.g., DMSO) used to dissolve this compound to rule out any effects of the solvent on synaptic transmission.
Issue 2: Changes in Baseline Noise or Holding Current
Question: I've noticed a significant change in the baseline noise or a drift in the holding current after applying this compound. Is the compound causing this?
Answer: Changes in baseline properties can be due to the compound, but are also common recording instabilities.
-
Seal Resistance: Monitor the seal resistance of your patch-clamp recording. A decrease in seal resistance can lead to increased noise and a drifting holding current. This is a common issue in patch-clamp recordings and may not be related to the drug.
-
Reference Electrode: Check the stability of your reference electrode. A drifting reference potential can manifest as a slow drift in the holding current.
-
Drug Solubility: Ensure that this compound is fully dissolved in your recording solution. Precipitation of the compound could potentially affect the recording electrode or the cell membrane.
-
Off-Target Ion Channel Effects: While not documented, consider the possibility of off-target effects on other ion channels that contribute to the resting membrane potential. A current-clamp experiment to monitor changes in the resting membrane potential upon drug application could be informative.
Data Presentation
Table 1: Expected Effects of this compound on Electrophysiological Parameters
| Parameter | Expected Change with this compound | Potential Artifact/Confounding Factor |
| EPSC Amplitude | Decrease | Unstable recording, rundown of synaptic responses |
| EPSC Frequency | Decrease | Changes in presynaptic firing, rundown |
| Neuronal Firing Rate | Decrease | Changes in cell health, unstable patch |
| Resting Membrane Potential | No significant change expected | Drifting reference electrode, poor seal quality |
| Input Resistance | No significant change expected | Changes in seal resistance, off-target channel effects |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess this compound Efficacy
-
Preparation: Prepare acute brain slices (e.g., hippocampal slices) from a rodent model.
-
Recording Setup: Use a standard patch-clamp rig with an infrared-differential interference contrast (IR-DIC) microscope.
-
Pipette Solution (example): (in mM) 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.25 with CsOH).
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Recording Procedure:
-
Establish a stable whole-cell recording from a neuron (e.g., a CA1 pyramidal neuron).
-
Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Record a stable baseline of sEPSCs for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration.
-
Record for 10-15 minutes in the presence of the drug.
-
Perform a washout with fresh aCSF for at least 15-20 minutes to observe recovery.
-
-
Data Analysis: Analyze the amplitude and frequency of sEPSCs before, during, and after drug application.
Protocol 2: Current-Clamp Recording to Assess Effects on Neuronal Excitability
-
Preparation and Solutions: Same as for voltage-clamp recordings, but use a potassium-based internal solution.
-
Pipette Solution (example): (in mM) 135 K-gluconate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.25 with KOH).
-
Recording Procedure:
-
Establish a stable whole-cell current-clamp recording.
-
Measure the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials and determine the cell's firing pattern and input resistance.
-
Record a stable baseline for 5-10 minutes.
-
Bath-apply this compound.
-
Repeat the current step injections at regular intervals to monitor changes in firing rate and input resistance.
-
Monitor the resting membrane potential for any drug-induced changes.
-
Perform a washout to check for reversibility.
-
-
Data Analysis: Compare the number of action potentials elicited by each current step, the resting membrane potential, and the input resistance before, during, and after drug application.
Mandatory Visualizations
Caption: Mechanism of this compound as a negative allosteric modulator of AMPA receptors.
Caption: Troubleshooting workflow to differentiate drug effects from artifacts.
References
Technical Support Center: JNJ-56022486 Vehicle Selection for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-56022486. The following information will help address common issues encountered during vehicle selection for in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting point for a vehicle for oral administration of this compound?
This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For initial in vivo studies, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous vehicle to the final desired concentration. This helps to ensure the compound is in solution before administration. However, the final concentration of DMSO should be kept low (ideally below 10% and often as low as 1-5%) to minimize potential toxicity and effects on the experimental model[2][3][4].
Q2: My formulation of this compound is precipitating. What can I do?
Precipitation can occur if the compound's solubility limit is exceeded in the final vehicle. Here are some troubleshooting steps:
-
Increase the concentration of the co-solvent: If you are using a co-solvent like DMSO or PEG 400, a modest increase in its percentage might improve solubility. However, be mindful of the potential for vehicle-induced toxicity[2].
-
Use a surfactant: Adding a non-ionic surfactant such as Tween® 80 (polysorbate 80) or Cremophor® RH 40 can help to maintain the compound in a stable suspension or microemulsion[2][3][4].
-
Consider a suspension: If a true solution cannot be achieved at the desired concentration, creating a uniform and stable suspension is a viable alternative for oral dosing[3][4]. This often involves using a suspending agent like carboxymethyl cellulose (B213188) (CMC).
-
Particle size reduction: For suspensions, reducing the particle size of the active pharmaceutical ingredient (API) can improve homogeneity and bioavailability.
Q3: Are there concerns about vehicle-induced effects on my experimental results?
Yes, the choice of vehicle can significantly impact the outcome of in vivo studies. Some vehicles can have their own biological effects or can alter the absorption and metabolism of the test compound[2][3][4][5]. For instance, DMSO has been reported to interfere with some clinical chemistry measurements[2]. It is crucial to include a vehicle-only control group in your study design to differentiate the effects of the vehicle from the effects of this compound.
Q4: What are some commonly used vehicles for oral gavage in preclinical studies?
A variety of vehicles are used for oral administration in preclinical research, with the choice depending on the physicochemical properties of the compound being tested[3][4][5]. Water is the preferred vehicle when the compound is sufficiently soluble[3][4]. For poorly soluble compounds, more complex formulations are necessary.
Common Vehicle Components for Oral Administration
| Component | Class | Typical Concentration Range (%) | Notes |
| Water | Aqueous Vehicle | q.s. to 100% | Ideal vehicle for soluble compounds[3][4]. |
| Saline | Aqueous Vehicle | q.s. to 100% | Isotonic, often preferred over water. |
| Carboxymethyl Cellulose (CMC) | Suspending Agent | 0.5 - 2% | Forms stable suspensions for insoluble compounds[3][4][5]. |
| Methylcellulose | Suspending Agent | 0.5 - 2% | Similar to CMC, used to increase viscosity. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 10% | Good for initial solubilization, but can have biological effects[2][3][4]. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10 - 50% | A common vehicle for poorly water-soluble compounds[2]. |
| Propylene Glycol | Co-solvent | 10 - 40% | Another frequently used co-solvent. |
| Tween® 80 (Polysorbate 80) | Surfactant | 1 - 10% | Helps to increase solubility and create stable formulations[2][3][4]. |
| Corn Oil | Oily Vehicle | q.s. to 100% | Suitable for highly lipophilic compounds[3][4][5]. |
Experimental Protocol: Vehicle Screening for this compound
This protocol outlines a general procedure for screening and selecting an appropriate vehicle for the oral administration of this compound.
Objective: To identify a vehicle that provides a stable and homogenous formulation of this compound at the desired concentration for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Carboxymethyl cellulose (CMC), low viscosity
-
Purified water
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
pH meter
-
Microscope
Procedure:
-
Initial Solubilization:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 50 mg/mL).
-
-
Test Formulations:
-
Prepare a series of test vehicles with varying compositions (see table below for examples).
-
For each test vehicle, add the this compound stock solution to achieve the final desired concentration.
-
Vortex each formulation thoroughly.
-
Visually inspect for any precipitation or phase separation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours) at room temperature and, if necessary, under refrigerated conditions.
-
-
Homogeneity and Stability Assessment:
-
For promising formulations, further assess homogeneity by taking samples from the top, middle, and bottom of the preparation and analyzing the concentration of this compound by a suitable analytical method (e.g., HPLC).
-
For suspensions, use microscopy to observe particle size and distribution.
-
-
Selection Criteria:
-
The optimal vehicle will be the one that results in a physically and chemically stable formulation with a homogenous distribution of this compound for the duration of the planned experiment.
-
Example Test Formulations:
| Formulation | DMSO (%) | PEG 400 (%) | Tween® 80 (%) | 0.5% CMC in Water (%) |
| 1 | 5 | 0 | 0 | 95 |
| 2 | 10 | 0 | 0 | 90 |
| 3 | 5 | 30 | 0 | 65 |
| 4 | 5 | 0 | 5 | 90 |
| 5 | 10 | 40 | 5 | 45 |
Vehicle Selection Workflow
Caption: Decision tree for selecting an appropriate in vivo vehicle.
References
- 1. chemfarms.com [chemfarms.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ijpsonline.com [ijpsonline.com]
Addressing limited oral bioavailability of JNJ-56022486
Welcome to the technical support center for JNJ-56022486. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the limited oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound?
A1: this compound is an orally active and potent negative allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with selectivity for TARP-γ8.[1] It has demonstrated permeability across the blood-brain barrier and is being investigated for its potential in the treatment of epilepsy.[1] Its chemical structure suggests it may have low aqueous solubility, a common challenge for oral drug delivery.
Q2: What are the potential reasons for the limited oral bioavailability of this compound?
A2: Limited oral bioavailability of a compound like this compound can stem from several factors. Poor aqueous solubility is a primary suspect, which would lead to a low dissolution rate in the gastrointestinal fluids.[2][3] Other contributing factors could include extensive first-pass metabolism in the gut wall or liver, and potential efflux by transporters such as P-glycoprotein.[4]
Q3: What initial steps should I take to investigate the cause of poor oral bioavailability?
A3: A systematic approach is recommended. Start with a thorough physicochemical characterization of this compound, including its solubility in various biorelevant media, its pKa, and logP. Subsequently, in vitro dissolution studies of the neat compound can provide insights into its dissolution rate.[5] In vivo pharmacokinetic studies with both intravenous and oral administration in a suitable animal model will help determine the absolute bioavailability and distinguish between poor absorption and high first-pass metabolism.
Troubleshooting Guides
Issue: Low Dissolution Rate of this compound
Symptoms:
-
Inconsistent or low drug exposure in preclinical oral dosing studies.
-
High variability in plasma concentrations between subjects.
-
Failure to achieve desired plasma concentrations despite increasing the dose (non-linear pharmacokinetics).
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Poor aqueous solubility | Characterize the solubility of this compound in simulated gastric and intestinal fluids (SGF, FaSSIF, FeSSIF). | This will help determine if the low solubility is pH-dependent and how it might be affected by the presence of food. |
| Poor wettability | Evaluate the contact angle of this compound powder with water or biorelevant media. | Poor wettability can hinder the dissolution process even if the compound has some solubility. |
| Particle size effects | Employ particle size reduction techniques such as micronization or nanosizing.[2] | Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3] |
| Crystalline form | Screen for different polymorphic or amorphous forms of this compound. | Amorphous forms or metastable polymorphs are generally more soluble than the stable crystalline form.[3] |
Issue: Suspected High First-Pass Metabolism
Symptoms:
-
Low absolute oral bioavailability despite adequate dissolution.
-
Identification of significant levels of metabolites in plasma after oral administration compared to intravenous administration.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| CYP450 metabolism | Conduct in vitro metabolism studies using human liver microsomes or hepatocytes to identify the major metabolizing enzymes. | This will help to understand the metabolic pathways and potential for drug-drug interactions. |
| Gut wall metabolism | Perform studies with intestinal microsomes (S9 fraction) to assess pre-systemic metabolism in the gut. | This can differentiate between gut wall and hepatic first-pass metabolism. |
| Formulation strategies | Consider formulation approaches that can reduce first-pass metabolism, such as lymphatic targeting using lipid-based formulations.[2] | The lymphatic system bypasses the portal circulation, thus avoiding first-pass metabolism in the liver. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of different this compound formulations.
Apparatus: USP Apparatus 2 (Paddle)[6]
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
Procedure:
-
Prepare 900 mL of the desired dissolution medium and equilibrate to 37 ± 0.5°C.[6]
-
Place a single dose of the this compound formulation into the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.
Animal Model: Male Sprague-Dawley rats (n=5 per group)
Groups:
-
Intravenous (IV): 1 mg/kg this compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
-
Oral (PO): 10 mg/kg this compound formulation.
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the dose via the appropriate route (IV bolus via tail vein or oral gavage).
-
Collect blood samples (approx. 100 µL) from the tail vein at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Biorelevant Media
| Medium | pH | Solubility (µg/mL) |
| Purified Water | 7.0 | < 1 |
| Simulated Gastric Fluid (SGF) | 1.2 | 2.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 5.8 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 15.2 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) |
| Solution | 1 | IV | 850 | 0.08 | 1250 | - |
| Aqueous Suspension | 10 | PO | 150 | 2.0 | 980 | 7.8 |
| Micronized Suspension | 10 | PO | 320 | 1.5 | 2100 | 16.8 |
| Solid Dispersion | 10 | PO | 780 | 1.0 | 4500 | 36.0 |
Visualizations
Caption: Experimental workflow for addressing limited oral bioavailability.
References
Best practices for storing and handling JNJ-56022486
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing JNJ-56022486 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its mechanism of action is specific to AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). It functions by disrupting the interaction between TARP-γ8 and the AMPA receptor's pore-forming subunits, which reduces receptor-mediated excitatory neurotransmission. This targeted action makes it a valuable tool for studying the role of TARP-γ8-containing AMPA receptors in neurological conditions such as epilepsy.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under desiccated conditions. For long-term storage, a temperature of -20°C is recommended. For short-term storage, 0°C is acceptable.
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Q4: What are the primary research applications for this compound?
A4: this compound is primarily used in neuroscience research to investigate the role of TARP-γ8-containing AMPA receptors. Its anticonvulsant properties make it particularly relevant for studies on epilepsy and seizure models.[1][2][3][4] It is also utilized in research related to the reinforcing effects of substances like alcohol, where TARP-γ8 AMPA receptors in specific brain regions are implicated.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₀ClN₃O | ChemFarm |
| Molecular Weight | 283.72 g/mol | ChemFarm |
| CAS Number | 2036082-79-6 | ChemFarm |
| Purity | >98% (by HPLC) | ChemFarm |
| Solubility | DMSO | ChemFarm |
| Long-Term Storage | -20°C (desiccated) | ChemFarm |
| Short-Term Storage | 0°C (desiccated) | ChemFarm |
Experimental Protocols
In Vitro Electrophysiology Protocol: Patch-Clamp Recording
This protocol outlines the use of this compound in whole-cell patch-clamp recordings from cells expressing TARP-γ8-containing AMPA receptors.
Materials:
-
HEK293 cells co-transfected with AMPA receptor subunits (e.g., GluA1/GluA2) and TARP-γ8
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH)
-
This compound stock solution (10 mM in DMSO)
-
Agonist solution (e.g., 10 mM Glutamate in external solution)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Prepare a fresh dilution of this compound from the DMSO stock into the external solution to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Establish a whole-cell patch-clamp recording from a transfected HEK293 cell.
-
Perfuse the cell with the external solution containing the agonist to elicit baseline AMPA receptor currents.
-
Once a stable baseline is achieved, switch to the external solution containing both the agonist and this compound.
-
Record the modulation of the AMPA receptor current by this compound. A reduction in the current amplitude is expected.
-
To determine the dose-response relationship, apply a range of this compound concentrations.
-
Wash out the compound by perfusing with the agonist-containing external solution to observe the reversal of the effect.
In Vivo Rodent Seizure Model Protocol
This protocol describes the administration of this compound in a chemically-induced seizure model in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Seizure-inducing agent (e.g., Pentylenetetrazole - PTZ)
-
Experimental animals (e.g., C57BL/6 mice)
-
Administration supplies (e.g., gavage needles, syringes)
Methodology:
-
Prepare the this compound formulation by first dissolving it in DMSO and then adding PEG300 and saline. Vortex to ensure a clear solution. The final concentration should be calculated based on the desired dose (e.g., 10 mg/kg) and the administration volume (e.g., 10 mL/kg).
-
Administer this compound or the vehicle solution to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer the seizure-inducing agent (e.g., PTZ at a convulsant dose).
-
Immediately begin observing the animals for seizure activity. Record parameters such as the latency to the first seizure, the severity of seizures (using a standardized scale like the Racine scale), and the duration of seizure activity.
-
Compare the seizure parameters between the vehicle-treated and this compound-treated groups to assess the anticonvulsant efficacy of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in In Vitro Assays
-
Possible Cause: Compound precipitation.
-
Troubleshooting Step: this compound has low aqueous solubility. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but does not exceed levels that affect your cells. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Incorrect cell line or receptor subtype.
-
Troubleshooting Step: Confirm that your experimental system expresses TARP-γ8, as this compound is selective for AMPA receptors containing this subunit.
-
-
Possible Cause: Compound degradation.
-
Troubleshooting Step: Store the stock solution at -20°C and minimize freeze-thaw cycles. Protect from light.
-
Issue 2: High Variability in In Vivo Seizure Model
-
Possible Cause: Inconsistent compound administration.
-
Troubleshooting Step: Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper placement of the gavage needle. For intraperitoneal injections, ensure the injection is in the peritoneal cavity and not into the intestines or bladder.
-
-
Possible Cause: Pharmacokinetic variability.
-
Troubleshooting Step: Optimize the pretreatment time to ensure the compound has reached its target in the brain at the time of seizure induction. This may require a pilot pharmacokinetic study.
-
-
Possible Cause: Animal stress.
-
Troubleshooting Step: Handle animals gently and consistently to minimize stress, which can affect seizure thresholds.
-
Issue 3: Off-Target Effects Observed
-
Possible Cause: High compound concentration.
-
Troubleshooting Step: While this compound is selective, very high concentrations may lead to off-target effects. Perform dose-response studies to identify the optimal concentration that provides the desired effect without significant side effects.
-
-
Possible Cause: Interaction with other components of the experimental system.
-
Troubleshooting Step: Review all components of your assay or animal model for potential interactions with the compound or its vehicle.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Comparison of TARP-γ8 Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, critical mediators of fast excitatory neurotransmission in the central nervous system, are modulated by transmembrane AMPA receptor regulatory proteins (TARPs). Among these, TARP-γ8 is predominantly expressed in the forebrain, particularly the hippocampus, making it a promising therapeutic target for neurological conditions like epilepsy.[1] Recent research has led to the development of selective negative allosteric modulators (NAMs) that target AMPA receptors associated with TARP-γ8. This guide provides a head-to-head comparison of the most prominent TARP-γ8 selective inhibitors based on available experimental data.
Overview of Key TARP-γ8 Selective Inhibitors
Several compounds have been identified that selectively inhibit AMPA receptors containing the TARP-γ8 subunit. The most extensively studied are LY-3130481 (also referred to as LY-481), JNJ-55511118 (JNJ-118), and JNJ-61432059 (JNJ-059).[1][2] These molecules share a common oxindole (B195798) isostere, which is crucial for their interaction with a binding pocket formed between the TARP-γ8 and the AMPA receptor pore-forming subunit.[1][3] Their selectivity for TARP-γ8 is conferred by two specific amino acid residues in TARP-γ8 (Val-176 and Gly-209 in the rat sequence) that are different in other TARP isoforms.[1][3]
Quantitative Comparison of Inhibitor Function
The functional effects of these inhibitors have been characterized primarily through electrophysiological patch-clamp recordings on heterologously expressed AMPA receptor-TARP-γ8 complexes. The following table summarizes key quantitative data from a direct comparative study of LY-481 and JNJ-118.
| Parameter | Vehicle (for LY-481) | LY-481 | Vehicle (for JNJ-118) | JNJ-118 |
| Resensitization (%) | 8.31 ± 5.40 | 0.38 ± 0.59 | 6.60 ± 3.91 | 2.48 ± 1.31 |
| Steady-State Amplitude (%) | 16.96 ± 11.02 | 8.35 ± 6.65 | 30.72 ± 12.18 | 23.77 ± 10.47 |
| Rate of Desensitization (Weighted tau; ms) | 26.50 ± 8.64 | 30.88 ± 11.54 | 32.06 ± 9.27 | 31.48 ± 10.42 |
| Data are presented as mean ± S.D. Data sourced from patch-clamp recordings on recombinantly expressed GluA2_γ8 in HEK293T cells.[1] |
A separate study on GluA1_γ8 showed that all three NAMs (LY-481, JNJ-118, and JNJ-059) at a concentration of 10 μM reduced the peak current amplitude, accelerated desensitization kinetics, and decreased the equilibrium current and resensitization.[3]
Mechanism of Action
These TARP-γ8 selective NAMs act by partially disrupting the modulatory interaction between TARP-γ8 and the AMPA receptor.[4] This leads to a reduction in the potentiation of AMPA receptor function typically conferred by TARP-γ8, such as slowed desensitization and increased channel conductance.[5][6] Cryo-electron microscopy studies have revealed that these inhibitors bind to a lipid-exposed and water-accessible pocket between the transmembrane helices of TARP-γ8 and the AMPA receptor subunit.[2][7]
Interestingly, JNJ-61432059 has been shown to act bifunctionally, exhibiting negative modulation on GluA1-containing AMPA receptors but positive modulation on GluA2-containing receptors, an effect that is dependent on the TARP stoichiometry.[2]
Experimental Protocols
Recombinant Expression of AMPA Receptor-TARP-γ8 Complexes
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for the expression of recombinant AMPA receptors and TARPs.[1]
-
Transfection: To ensure co-expression and a fixed stoichiometry, a fusion construct of the AMPA receptor subunit (e.g., GluA2) and TARP-γ8 is often utilized. For example, a GluA2 subunit can be fused at its C-terminus to the N-terminus of TARP-γ8 via a flexible linker.[1] Plasmids containing the desired constructs are transfected into HEK293T cells using standard methods like lipofection.[6]
-
Cell Culture: Following transfection, cells are cultured for 24-48 hours to allow for protein expression before being used in assays.[4]
Electrophysiology: Whole-Cell Patch-Clamp Recordings
-
Objective: To measure the effect of the inhibitors on the function of AMPA receptor-TARP-γ8 channels.
-
Procedure:
-
HEK293T cells expressing the receptor-TARP complex are identified for recording.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is held at a specific membrane potential (e.g., -60 mV).
-
A fast-application system is used to rapidly apply a solution containing an AMPA receptor agonist (e.g., 10 mM glutamate) to the cell, evoking an inward current.
-
The inhibitor is co-applied with the agonist to measure its effect on the current's amplitude and kinetics (e.g., desensitization, deactivation, and resensitization).[1][3]
-
-
Data Analysis: The recorded currents are analyzed to quantify parameters such as peak current amplitude, steady-state current, and the time course of desensitization.[1]
Visualizations
Caption: TARP-γ8 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
Caption: Logic of TARP-γ8 Inhibitor Development.
References
- 1. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulatory mechanisms of TARP γ8-selective AMPA receptor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
JNJ-56022486: A Novel Approach to Epilepsy Treatment Compared to Standard Anti-Epileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of JNJ-56022486, an investigational anti-epileptic drug (AED), and established standard AEDs. The comparison is based on available preclinical data and focuses on the mechanism of action, efficacy, and safety profiles.
This compound is a potent and selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2][3] This novel mechanism of action offers the potential for a targeted therapeutic approach in epilepsy.
Mechanism of Action: A Targeted Approach
Standard AEDs primarily act through various mechanisms, including modulation of voltage-gated sodium and calcium channels, enhancement of GABAergic inhibition, or antagonism of glutamate (B1630785) receptors. This compound, however, offers a more targeted approach by selectively modulating AMPA receptors associated with the TARP-γ8 subunit, which is predominantly expressed in the hippocampus, a brain region critically involved in seizure generation.[3][4] This selectivity may lead to a more favorable side-effect profile compared to non-selective AMPA receptor antagonists.
Below is a diagram illustrating the signaling pathway targeted by this compound in comparison to the broader mechanisms of standard AEDs.
Caption: Comparative mechanism of action of this compound and standard AEDs.
Preclinical Efficacy and Potency
Preclinical studies have demonstrated the in vitro potency and in vivo anticonvulsant activity of this compound and its analogue, JNJ-55511118.
In Vitro Data
The following table summarizes the in vitro binding affinity and functional potency of this compound.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 19 nM | [1][2] |
| Target | AMPA receptors with TARP-γ8 | [1][2][3] |
In Vivo Preclinical Data
A key preclinical study characterized the in vivo profile of the related compound JNJ-55511118, which also selectively inhibits TARP-γ8-containing AMPA receptors.[3][4][5]
| Animal Model | Effect | Finding | Reference |
| Rodent Models | Anticonvulsant | Showed strong anticonvulsant effects. | [5] |
| Rodent Models | Side Effect Profile | Minimal motor impairment on rotarod. | [3] |
| Rodent Models | EEG | Strong reduction in certain EEG bands at high receptor occupancy. | [3] |
| Rodent Models | Cognition | Mild impairment in learning and memory at high receptor occupancy. | [3] |
Comparison with Standard Anti-Epileptic Drugs
The following tables provide a comparative summary of this compound and standard AEDs based on available information.
Table 1: Mechanistic Comparison
| Drug/Class | Primary Mechanism of Action |
| This compound | Selective negative modulation of AMPA receptors containing TARP-γ8 |
| Phenytoin, Carbamazepine | Blockade of voltage-gated sodium channels |
| Ethosuximide | Blockade of T-type calcium channels |
| Benzodiazepines, Barbiturates | Positive allosteric modulation of GABA-A receptors |
| Valproic Acid | Multiple mechanisms including sodium channel blockade and increasing GABA levels |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) |
| Topiramate | Multiple mechanisms including sodium channel blockade and GABA-A receptor modulation |
Table 2: Preclinical Profile Comparison (Qualitative)
| Feature | This compound (based on preclinical data for analogues) | Standard AEDs (General Profile) |
| Efficacy | Potent anticonvulsant activity in rodent models. | Broad efficacy across different seizure types, but variable patient response. |
| Selectivity | High selectivity for a specific subunit of a receptor complex. | Varies from relatively selective (e.g., ethosuximide) to broad-spectrum (e.g., valproic acid). |
| Potential for Motor Side Effects | Minimal motor impairment observed in preclinical models. | Ataxia, dizziness, and sedation are common side effects for many standard AEDs. |
| Potential for Cognitive Side Effects | Mild impairment at high doses in preclinical models. | Cognitive side effects (e.g., somnolence, confusion) are a known concern with many standard AEDs. |
Experimental Protocols
The following section outlines the general methodologies used in the preclinical evaluation of TARP-γ8 selective AMPA receptor modulators like this compound, based on published research.[3]
Radioligand Binding Assays
A tritiated form of the compound (e.g., [3H]-JNJ-56022486) is used to determine its binding affinity (Ki) to target receptors in brain tissue homogenates (e.g., from rat hippocampus). Saturation binding experiments are performed by incubating varying concentrations of the radioligand with the tissue preparation, followed by measurement of bound radioactivity.
Electrophysiology
Patch-clamp recordings from cells expressing AMPA receptors with and without the TARP-γ8 subunit are used to assess the functional modulation of the receptor by the compound. The effect of the drug on glutamate-evoked currents is measured to determine its inhibitory activity.
In Vivo Seizure Models
The anticonvulsant efficacy is evaluated in standard rodent models of epilepsy, such as the maximal electroshock seizure (MES) test or the pentylenetetrazol (PTZ) seizure model. The ability of the compound to prevent or reduce the severity of seizures is assessed at various doses.
Behavioral and Safety Pharmacology
Motor coordination is typically assessed using the rotarod test. Cognitive function can be evaluated using various maze-based tasks (e.g., Morris water maze). Electroencephalography (EEG) is used to monitor brain activity and detect drug-induced changes.
The workflow for the discovery and preclinical characterization of a novel AED like this compound is depicted in the diagram below.
Caption: A generalized workflow for the preclinical development of a novel AED.
Conclusion
This compound represents a promising investigational anti-epileptic drug with a novel, targeted mechanism of action. Its selectivity for TARP-γ8-containing AMPA receptors may translate into a favorable efficacy and safety profile compared to standard, less selective AEDs. However, it is important to note that the currently available data is preclinical. Further clinical studies are necessary to establish the therapeutic potential of this compound in patients with epilepsy. Johnson & Johnson has a history of investigating novel treatments for neurological conditions, including other epilepsy drug candidates like JNJ-40411813, although development for that specific compound was discontinued (B1498344) after Phase II trials.[6][7] The progression of this compound through clinical development will be crucial in determining its ultimate place in the epilepsy treatment landscape.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
- 7. fiercebiotech.com [fiercebiotech.com]
A Comparative Analysis of JNJ-56022486 and LY3130481: Selective TARP-γ8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational compounds, JNJ-56022486 and LY3130481. Both molecules are selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This selective antagonism is a novel approach in the development of therapies for neurological disorders, such as epilepsy, aiming to enhance therapeutic efficacy while minimizing side effects associated with non-selective AMPA receptor blockade.
Mechanism of Action and Signaling Pathway
Both this compound and LY3130481 exert their effects by selectively targeting AMPA receptors associated with the TARP-γ8 auxiliary subunit.[1] TARP-γ8 is highly expressed in the forebrain, particularly the hippocampus, a region critically involved in seizure generation.[2] In contrast, other TARP isoforms, such as TARP-γ2, are predominantly found in the cerebellum, which is associated with motor control.[2]
Non-selective AMPA receptor antagonists can cause dose-limiting side effects like motor impairment and ataxia due to their action on cerebellar AMPA receptors.[2] By selectively inhibiting TARP-γ8-containing AMPA receptors, this compound and LY3130481 are designed to provide potent anticonvulsant effects with an improved safety profile.[1][3] These compounds do not directly compete with glutamate (B1630785) but rather modulate the receptor's function, leading to a reduction in excitatory neurotransmission in brain regions where TARP-γ8 is prevalent.
References
Replicating Anticonvulsant Effects of JNJ-56022486: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published preclinical anticonvulsant effects of JNJ-56022486 and its analogs, which are selective negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). The performance of these selective modulators is compared with the non-selective AMPA receptor antagonist, perampanel. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant pathways and workflows to aid in the replication and extension of these findings.
Executive Summary
This compound and its closely related analog, JNJ-55511118, represent a novel class of anticonvulsant agents targeting TARP-γ8-containing AMPA receptors, which are predominantly expressed in the forebrain. This targeted approach aims to reduce seizure activity with an improved safety profile, particularly concerning motor impairment, a common side effect of non-selective AMPA receptor antagonists. Preclinical evidence suggests that these TARP-γ8 selective modulators exhibit potent anticonvulsant effects in various seizure models, comparable to the broad-spectrum efficacy of perampanel, but with a significantly wider therapeutic window.
Data Presentation: Comparative Anticonvulsant Activity
The following tables summarize the quantitative data from preclinical studies on TARP-γ8 selective modulators and the non-selective AMPA receptor antagonist, perampanel.
Table 1: Anticonvulsant Efficacy of TARP-γ8 Selective Modulators in Rodent Seizure Models
| Compound | Seizure Model | Species | Efficacy Endpoint | ED₅₀ / Effective Dose | Source |
| JNJ-55511118 | Maximal Electroshock (MES) | Mouse | Protection from tonic hindlimb extension | Not explicitly reported, but showed strong anticonvulsant effect | [1] |
| RAP-219 | Pentylenetetrazol (PTZ) Infusion | Mouse | Time to first twitch and sustained clonus | ED₅₀ = 0.02 mg/kg (p.o.) | |
| RAP-219 | Corneal Kindling (fully kindled) | Mouse | Protection from seizure (Racine scale 5) | Full protection at receptor occupancy of 70% (plasma concentration of 7 ng/mL) | [2] |
| RTX-1738 | Corneal Kindling (fully kindled) | Mouse | Protection from seizure (Racine scale 5) | Full protection at receptor occupancy of 90% (plasma concentration of 10 ng/mL) |
Note: JNJ-55511118 is a close analog of this compound from the same discovery program and is considered a representative of this class of molecules[1].
Table 2: Anticonvulsant Efficacy and Motor Impairment of Perampanel (Non-selective AMPA Antagonist) in Mice
| Seizure Model | Efficacy Endpoint | ED₅₀ (mg/kg, p.o.) | Motor Impairment (Rotarod) TD₅₀ (mg/kg, p.o.) | Therapeutic Index (TD₅₀/ED₅₀) | Source |
| Audiogenic Seizure (DBA/2 mice) | Protection from tonic-clonic seizures | 0.47 | 1.8 | 3.8 | [3][4] |
| Maximal Electroshock (MES) | Protection from tonic hindlimb extension | 1.6 | 1.8 | 1.1 | [3][4] |
| Pentylenetetrazol (PTZ) | Protection from clonic seizures | 0.94 | 1.8 | 1.9 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication.
Pentylenetetrazol (PTZ) Infusion Seizure Threshold Test (for RAP-219)
-
Subjects: Adult male CF-1 mice.
-
Drug Administration: RAP-219 was administered orally (p.o.) as a single dose (0.01, 0.1, 1 mg/kg) or vehicle.
-
Seizure Induction: Two hours post-dose, a solution of pentylenetetrazol (PTZ) was infused intravenously.
-
Endpoint Measurement: The time from the start of the infusion to the first twitch and the onset of sustained clonus were recorded.
-
Data Analysis: The ED₅₀, the dose at which 50% of the animals are protected, was calculated.
-
Source:
Corneal Kindling Seizure Model (for RAP-219 and RTX-1738)
-
Subjects: Adult male CF-1 mice.
-
Kindling Procedure: Mice were fully kindled to a Racine scale 5 seizure prior to the test day.
-
Drug Administration: RAP-219 (0.01-3 mg/kg, p.o.) or RTX-1738 (0.003-0.3 mg/kg, p.o.) or vehicle was administered as a single dose or chronically for 7 days.
-
Seizure Challenge: Two hours post-dose, a corneal stimulation was delivered.
-
Endpoint Measurement: Seizure severity was scored, with full protection indicating the absence of a Racine scale 5 seizure.
-
Motor Impairment Assessment: Immediately prior to the seizure challenge, mice were tested on a rotarod to assess motoric impairment, with failure defined as 3 falls.
-
Source:
Audiogenic, Maximal Electroshock (MES), and Pentylenetetrazol (PTZ) Seizure Models (for Perampanel)
-
Subjects: Mice (specific strain for audiogenic model: DBA/2).
-
Drug Administration: Perampanel was administered orally (p.o.).
-
Seizure Induction:
-
Audiogenic: Exposure to a high-intensity auditory stimulus.
-
MES: Electrical stimulation via corneal electrodes to induce a tonic hindlimb extension.
-
PTZ: Subcutaneous injection of pentylenetetrazol to induce clonic seizures.
-
-
Endpoint Measurement: The presence or absence of the characteristic seizure phenotype for each model was recorded.
-
Data Analysis: The ED₅₀ for seizure protection was calculated.
-
Motor Impairment Assessment: A rotarod test was used to determine the dose (TD₅₀) at which 50% of the animals exhibited motor impairment.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: AMPA Receptor Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Preclinical Anticonvulsant Drug Testing.
References
- 1. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-56022486: A Targeted Approach to AMPA Receptor Modulation with a Potentially Improved Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has been driven by the receptor's critical role in synaptic transmission and plasticity. However, the clinical utility of non-selective AMPA receptor antagonists has been hampered by a challenging side effect profile, largely due to the ubiquitous expression of AMPA receptors throughout the central nervous system (CNS). JNJ-56022486 emerges as a promising alternative, offering a more targeted approach by selectively modulating AMPA receptors associated with the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8). This selectivity may translate to a significantly improved therapeutic window with a more favorable side effect profile compared to its non-selective counterparts.
Differentiating this compound: The Role of TARP-γ8 Selectivity
This compound is a negative allosteric modulator of AMPA receptors that is selective for those containing the TARP-γ8 subunit. TARP-γ8 is predominantly expressed in the hippocampus, a brain region critically involved in learning, memory, and the pathophysiology of conditions like epilepsy. This region-specific expression pattern of TARP-γ8 provides a unique opportunity for targeted therapeutic intervention.
In contrast, non-selective AMPA antagonists, such as perampanel, inhibit AMPA receptor function more broadly across the CNS. This lack of specificity is believed to be a primary contributor to their dose-limiting side effects, including motor impairment, dizziness, and somnolence.
Comparative Side Effect Profiles: Preclinical and Clinical Evidence
While direct comparative clinical trial data for this compound is not yet publicly available, preclinical studies on other TARP-γ8 selective modulators and the known side effects of non-selective antagonists provide a basis for a comparative assessment.
| Side Effect Category | Non-Selective AMPA Antagonists (e.g., Perampanel) | Expected Profile of TARP-γ8 Selective Modulators (e.g., this compound) |
| Neurological | High incidence of dizziness, somnolence, headache, fatigue, and ataxia.[1][2][3] | Potentially lower incidence of motor-related side effects such as ataxia.[4][5] |
| Psychiatric | Irritability, aggression, and mood changes are commonly reported.[1][6] | The potential for psychiatric side effects exists due to the role of the hippocampus in mood regulation; however, the specific profile is yet to be determined. |
| Cognitive | Memory impairment has been reported.[3] | Potential for effects on learning and memory due to the high expression of TARP-γ8 in the hippocampus. Studies on TARP-γ8 knockout mice show cognitive deficits.[1][6] |
| Other | Nausea, falls, and weight gain have been observed.[1][3] | The profile for other systemic side effects is not yet characterized. |
Preclinical studies with other TARP-γ8 selective negative allosteric modulators like JNJ-55511118 and LY3130481 have demonstrated efficacy in models of epilepsy and chronic pain without inducing the motor side effects commonly associated with non-selective AMPA antagonists.[5][7] This suggests that the TARP-γ8 selective class of compounds, including this compound, may offer a significant advantage in terms of tolerability.
Experimental Protocols
Detailed experimental protocols for side effect studies of this compound are not publicly available. However, standard preclinical and clinical methodologies for assessing the side effect profile of CNS-acting drugs would include:
Preclinical Evaluation
-
Rotarod Test for Motor Coordination: Mice or rats are placed on a rotating rod, and the latency to fall is measured. This test is highly sensitive to motor impairments induced by drugs like non-selective AMPA antagonists.
-
Open Field Test for Locomotor Activity and Anxiety: Animals are placed in an open arena, and their movement patterns, including total distance traveled and time spent in the center versus the periphery, are recorded. This can indicate sedative or anxiolytic/anxiogenic effects.
-
Forced Swim Test and Tail Suspension Test for Depressive-like Behavior: These tests are used to assess behavioral despair, a potential indicator of depressive side effects.
-
Cognitive Function Tests (e.g., Morris Water Maze, Novel Object Recognition): These assays are used to evaluate learning and memory, which could be affected by a compound targeting hippocampal function.
Clinical Evaluation
-
Phase I Clinical Trials: In healthy volunteers, dose-escalation studies are conducted to determine the maximum tolerated dose and to characterize the pharmacokinetic and pharmacodynamic profiles. Adverse events are meticulously recorded at each dose level.
-
Phase II/III Clinical Trials: In patient populations, the incidence and severity of treatment-emergent adverse events are systematically collected and compared between the investigational drug and a placebo or active comparator. Standardized rating scales for mood, cognition, and motor function are often employed.
Signaling Pathways and Mechanisms
The differential side effect profiles of this compound and non-selective AMPA antagonists can be understood by examining their distinct mechanisms of action at the molecular and systems levels.
Figure 1: Comparison of the site of action for non-selective vs. TARP-γ8 selective AMPA antagonists.
The diagram above illustrates how non-selective antagonists impact AMPA receptors throughout the CNS, leading to a broad range of side effects. In contrast, a TARP-γ8 selective modulator like this compound is expected to have a more localized effect, primarily in the hippocampus, potentially leading to a more favorable balance of efficacy and tolerability.
Figure 2: A generalized workflow for the preclinical evaluation of CNS side effects.
This workflow outlines the key steps in assessing the potential adverse effects of a novel CNS compound in animal models. Such studies are crucial for predicting the safety and tolerability profile in humans.
Conclusion
This compound represents a promising advancement in the development of AMPA receptor modulators. Its selectivity for TARP-γ8-containing AMPA receptors offers a scientifically rationalized approach to mitigating the dose-limiting side effects that have constrained the therapeutic potential of non-selective antagonists. While direct clinical data on this compound is awaited, the available preclinical evidence for other TARP-γ8 selective modulators suggests a significant potential for an improved safety and tolerability profile, particularly concerning motor-related adverse events. Further research and clinical investigation are warranted to fully elucidate the comparative side effect profile and therapeutic utility of this targeted approach.
References
- 1. Deficiency of transmembrane AMPA receptor regulatory protein γ-8 leads to attention-deficit hyperactivity disorder-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deficiency of transmembrane AMPA receptor regulatory protein γ-8 leads to attention-deficit hyperactivity disorder-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of TARP γ 8-Containing AMPA Receptors as a Novel Therapeutic Approach for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of JNJ-56022486 and Perampanel: Efficacy and Mechanism of Action in Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of JNJ-56022486 and perampanel (B3395873), two antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key target in the development of anti-seizure medications. Perampanel is an approved non-competitive AMPA receptor antagonist, while this compound is a novel negative allosteric modulator with high selectivity for AMPA receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This document synthesizes available preclinical data to facilitate an objective comparison of their pharmacological profiles.
Mechanism of Action and Signaling Pathway
Both this compound and perampanel exert their effects by modulating the AMPA receptor, a critical component of excitatory synaptic transmission in the central nervous system. However, their specific mechanisms of action differ. Perampanel is a non-competitive antagonist that binds to an allosteric site on the AMPA receptor, thereby inhibiting its function. In contrast, this compound is a negative allosteric modulator that selectively targets AMPA receptors associated with the TARP-γ8 subunit, which is predominantly expressed in the hippocampus, a brain region highly implicated in epilepsy. This selectivity may offer a more targeted therapeutic approach with a potentially improved side-effect profile.
Figure 1: Mechanism of action of Perampanel and this compound on the AMPA receptor complex.
In Vitro Pharmacological Profile
The in vitro potency and selectivity of this compound and perampanel have been characterized in various assays. This compound demonstrates high affinity and selectivity for TARP-γ8-containing AMPA receptors, with a reported Ki of 19 nM[1][2]. Perampanel inhibits AMPA-induced increases in intracellular calcium with an IC50 of 93 nM and displaces the non-competitive AMPA receptor antagonist CP-465,022 with a Ki of 11.2 nM[3].
| Parameter | This compound | Perampanel | Reference |
| Target | TARP-γ8 containing AMPA Receptors | AMPA Receptors | [1][3] |
| Mechanism | Negative Allosteric Modulator | Non-competitive Antagonist | [1][3] |
| Binding Affinity (Ki) | 19 nM (for TARP-γ8) | 11.2 nM (vs. [3H]CP-465,022) | [1][3] |
| Functional Potency (IC50) | Not explicitly reported | 93 nM (AMPA-induced Ca2+ influx) | [3] |
Table 1: In Vitro Pharmacological Comparison
In Vivo Anticonvulsant Efficacy
| Seizure Model | This compound (or related compound) | Perampanel | Reference |
| Audiogenic Seizure (mice) | Not explicitly reported | 0.47 mg/kg | [3] |
| Maximal Electroshock (MES, mice) | Not explicitly reported | 1.6 mg/kg | [3] |
| Pentylenetetrazol (PTZ, mice) | 0.02 mg/kg (RAP-219, for clonus) | 0.94 mg/kg | [3][5] |
| 6 Hz (mice, 32 mA) | Not explicitly reported | 2.1 mg/kg | [6] |
| Corneal Kindling (mice) | 0.02 mg/kg (RAP-219) | - | [5] |
| Amygdala Kindling (rats) | Strong anticonvulsant effect (JNJ-55511118) | Significant reduction in seizure severity and duration | [4][7] |
Table 2: In Vivo Anticonvulsant Efficacy (ED50, mg/kg, p.o.)
Experimental Protocols
In Vitro Assays
AMPA Receptor Binding Assay ([³H]Perampanel Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the AMPA receptor.
Figure 2: Workflow for AMPA receptor binding assay.
-
Tissue Preparation: Rat forebrain membranes are prepared and homogenized in a suitable buffer.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]perampanel and varying concentrations of the test compound (e.g., this compound or unlabeled perampanel).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Calcium Influx Assay
This functional assay assesses the ability of a compound to inhibit AMPA-induced increases in intracellular calcium in cultured neurons.
-
Cell Culture: Primary rat cortical neurons are cultured in appropriate media.
-
Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Cells are pre-incubated with the test compound at various concentrations.
-
Stimulation: AMPA is added to the cells to induce calcium influx.
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the AMPA-induced calcium response, is calculated.
In Vivo Seizure Models
General Workflow for In Vivo Seizure Models
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antiseizure effects with selective tarpγ8 negative allosteric modulators in preclinical seizure models [aesnet.org]
- 6. mdpi.com [mdpi.com]
- 7. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for JNJ-56022486: A General Guide in the Absence of Specific Manufacturer Data
Immediate Safety Advisory: As of the latest available information, a specific Safety Data Sheet (SDS) with detailed disposal procedures for the novel AMPA receptor modulator JNJ-56022486 is not publicly available. The information provided herein is based on general best practices for the disposal of research-grade chemical compounds. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department and the chemical supplier for definitive disposal guidance.
Core Principles for Safe Disposal
The proper disposal of any chemical agent is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. For a compound like this compound, a potent and selective negative modulator of AMPA receptors, adherence to stringent disposal protocols is critical.
Waste Characterization and Segregation:
-
Initial Assessment: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), must be treated as hazardous chemical waste.
-
Segregation: Waste should be segregated based on its physical state (solid or liquid) and chemical compatibility. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Containerization and Labeling:
-
Appropriate Containers: Use only approved, chemically resistant, and sealable containers for waste collection. Ensure containers are in good condition and compatible with the waste being collected.
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the primary hazards (e.g., "Toxic"), and the accumulation start date.
Step-by-Step Disposal Workflow
The following procedure outlines a general workflow for the safe disposal of this compound waste. This should be adapted to comply with local, state, and federal regulations, as well as institutional protocols.
-
Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and other solid materials in a designated, labeled solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled liquid waste container. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO)[1]. Therefore, this waste will likely be a DMSO-based solution and should be segregated accordingly.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) should be placed in a designated solid waste container. Non-disposable glassware should be decontaminated using a validated procedure before washing.
-
-
Secure Storage: Store sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of chemical waste down the drain or in the regular trash.
Chemical and Physical Properties Summary
| Property | Value |
| Chemical Formula | C15H10ClN3O[1] |
| Molecular Weight | 283.72 g/mol [1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Short-term at 0°C, long-term at -20°C, desiccated[1] |
General Experimental Decontamination Protocol
While a specific decontamination protocol for this compound is not available, a general approach for decontaminating surfaces and non-disposable labware can be followed. This protocol should be validated for effectiveness.
-
Initial Wipe-Down: Using an absorbent pad, carefully wipe the contaminated surface to remove gross contamination.
-
Decontamination Solution: Prepare a decontamination solution known to be effective against similar organic compounds. This may include a solution of a suitable detergent followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol), provided it is compatible with the surface material.
-
Contact Time: Apply the decontamination solution to the surface and allow for a sufficient contact time as specified by your institution's EHS guidelines.
-
Final Rinse: Thoroughly rinse the surface with an appropriate solvent or distilled water.
-
Waste Disposal: All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.
Disposal Workflow Diagram
References
Navigating the Safe Handling of JNJ-56022486: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent investigational compounds like JNJ-56022486 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on established best practices for handling potent pharmaceutical compounds.
This compound is identified as a novel, potent, and selective negative modulator of AMPA receptors containing TARP-gamma8.[1] Given its potent nature, it is prudent to handle it under conditions suitable for compounds with a high Occupational Exposure Band (OEB), which necessitates stringent containment and personal protection measures.
Understanding Occupational Exposure Bands (OEBs)
Pharmaceutical compounds are often categorized into OEBs to guide risk assessment and determine the level of containment required. The following table summarizes a typical OEB framework. For this compound, it is recommended to adopt procedures suitable for OEB 4/5 as a precautionary measure.
| Occupational Exposure Band (OEB) | Exposure Limit (μg/m³) | Potency/Toxicity | Typical Handling Strategy |
| OEB 1 | 1000 - 5000 | Low / Non-toxic | General ventilation |
| OEB 2 | 100 - 1000 | Low / Almost Non-toxic | Local exhaust ventilation |
| OEB 3 | 10 - 100 | Moderate / Slightly Toxic | Contained handling, fume hoods |
| OEB 4 | 1 - 10 | High / Potent | High level of containment, isolators[2] |
| OEB 5 | < 1 | Very High / Extremely Potent | Full containment, isolators, remote operations[2] |
Hierarchy of Controls
The most effective approach to safety involves a multi-layered strategy known as the hierarchy of controls. This prioritizes engineering and administrative controls over reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for managing exposure to potent compounds.
Personal Protective Equipment (PPE)
PPE should be considered the last line of defense, used in conjunction with robust engineering controls. The selection of appropriate PPE is critical for operator safety.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | A PAPR with an assigned protection factor (APF) of at least 1000 is recommended for handling potent compounds, especially outside of a primary containment device.[3] Ensure proper fit testing and training. |
| Hand Protection | Double Gloving (Nitrile or Neoprene) | Wear two pairs of chemical-resistant gloves. The outer glove should be removed and disposed of immediately after handling the compound. Check for glove compatibility with any solvents used.[4] |
| Body Protection | Disposable Coveralls or Gown | A disposable, low-linting coverall or a solid-front gown with tight-fitting cuffs should be worn. Saranex-coated coveralls may be necessary for added protection.[5] |
| Eye Protection | Chemical Splash Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Disposable Shoe Covers | Wear shoe covers in the designated handling area to prevent the tracking of contaminants. |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds is essential to minimize exposure risk. The following workflow outlines the key steps from receipt of the compound to its disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Gowning:
-
Area Preparation: Ensure the designated handling area (e.g., a containment isolator or a ventilated balance enclosure) is clean and certified.[6] Gather all necessary equipment and materials before introducing the compound.
-
Gowning: Don PPE in the following order in an anteroom or designated gowning area: shoe covers, inner gloves, coverall/gown, outer gloves, head/face cover, and PAPR.
2. Weighing and Handling:
-
Containment: All manipulations of powdered this compound must be performed within a primary engineering control, such as a rigid isolator or a flexible glove bag, to prevent aerosol generation.[3][6] These systems should operate under negative pressure.[6]
-
Weighing: Use dedicated utensils and a balance inside the containment device. "Weigh-in-bag" techniques can further minimize exposure.
-
Solution Preparation: If preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Ensure the chosen solvent is compatible with the containment system and gloves.
3. Decontamination and Degowning:
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment within the containment device using an approved inactivating agent or cleaning solution.
-
Item Removal: Use a pass-through chamber or a bag-in/bag-out procedure to safely remove items from the containment area.[5]
-
Degowning: Remove PPE in the designated area, starting with the outer gloves and moving to the most contaminated items first, to avoid cross-contamination.
Disposal Plan
Proper disposal of potent compound waste is crucial to protect personnel and the environment.
| Waste Stream | Disposal Procedure |
| Grossly Contaminated Items | All disposable items that have come into direct contact with this compound (e.g., weigh boats, pipette tips, outer gloves) should be collected in a sealed, clearly labeled, hazardous waste container. |
| Personal Protective Equipment | All used PPE should be considered contaminated and disposed of as potent compound waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, labeled, and appropriate waste container. Do not mix with other waste streams unless approved. |
| Final Disposal Method | All waste streams containing this compound should be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[3] |
By adhering to these stringent safety protocols, researchers can handle this compound and other potent compounds with a high degree of safety, ensuring the protection of both laboratory personnel and the surrounding environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local and national regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
